TH-237A
Description
Properties
IUPAC Name |
[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO3/c19-14-5-1-12(2-6-14)16-21-17(13-3-7-15(20)8-4-13)24-11-18(21,9-22)10-23-16/h1-8,16-17,22H,9-11H2/t16-,17+,18? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZQGSQEXPUADE-JWTNVVGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(N2C(O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CO[C@H](N2[C@H](O1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TH-237A: A Technical Overview of its Neuroprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH-237A, also identified as meso-GS 164, is a novel, brain-penetrant neuroprotective agent that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative disease. This technical guide synthesizes the currently available data on the core mechanism of action of this compound, focusing on its role in mitigating β-amyloid (Aβ)-induced neurotoxicity and reducing tau hyperphosphorylation. The document is intended to provide a comprehensive resource for researchers and drug development professionals investigating new therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease.
Core Mechanism of Action: Microtubule Stabilization
A primary mechanism through which this compound exerts its neuroprotective effects is the stabilization of microtubules. Microtubules are critical cytoskeletal polymers essential for maintaining neuronal structure, axonal transport, and synaptic plasticity. In neurodegenerative diseases, microtubule destabilization is a key pathological event, leading to impaired neuronal function and eventual cell death. This compound has been identified as a microtubule-stabilizing agent, suggesting it binds to tubulin and promotes its polymerization and stability. This action helps to preserve the integrity of the neuronal cytoskeleton in the face of neurotoxic insults.
Neuroprotection Against β-Amyloid Induced Toxicity
This compound has shown potent protective effects against the neurotoxicity induced by β-amyloid peptides, a hallmark of Alzheimer's disease. In preclinical studies, this compound protects primary cortical neurons from Aβ-induced cell death, preserving neuritic dystrophy and the integrity of the cytoskeleton.
Quantitative Data
The following table summarizes the key quantitative data available for the neuroprotective effect of this compound against Aβ toxicity.
| Parameter | Value | Cell Type | Assay |
| EC50 | ~5 nM | Primary Cortical Neurons | Neuronal Viability Assay |
Proposed Signaling Pathway
The precise signaling pathway through which this compound confers protection against Aβ toxicity is not fully elucidated in the public domain. However, based on its function as a microtubule stabilizer, a proposed pathway is illustrated below. Aβ is known to induce microtubule destabilization, leading to a cascade of events including impaired axonal transport and ultimately neuronal apoptosis. By stabilizing microtubules, this compound is hypothesized to counteract these detrimental effects.
Reduction of Tau Hyperphosphorylation
In addition to its effects on Aβ-induced toxicity, this compound has been shown to reduce the levels of insoluble, hyperphosphorylated tau in animal models. The accumulation of hyperphosphorylated tau into neurofibrillary tangles is another key pathological feature of Alzheimer's disease and other tauopathies. The ability of this compound to mitigate this pathology suggests a multifaceted neuroprotective profile.
Proposed Mechanism
The stabilization of microtubules by this compound may indirectly lead to a reduction in tau hyperphosphorylation. When microtubules are destabilized, tau detaches and becomes more susceptible to phosphorylation by various kinases. By maintaining a pool of stabilized microtubules, this compound may promote the binding of tau to microtubules, thereby reducing its availability for hyperphosphorylation.
Experimental Protocols
Detailed experimental protocols for this compound are not widely available in the public literature. The following sections provide generalized methodologies for key experiments relevant to the investigation of neuroprotective compounds like this compound. These should be adapted and optimized for specific experimental conditions.
In Vitro Neuronal Viability Assay against Aβ Toxicity
This protocol outlines a general procedure to assess the neuroprotective effects of a compound against Aβ-induced toxicity in primary neuronal cultures.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
β-amyloid (1-42) peptide
-
This compound
-
MTT or LDH cytotoxicity assay kit
-
96-well culture plates
Procedure:
-
Plate primary cortical neurons in 96-well plates at an appropriate density.
-
Allow neurons to mature for 7-10 days in vitro.
-
Prepare Aβ oligomers by incubating synthetic Aβ(1-42) peptide at 4°C for 24 hours.
-
Pre-treat neurons with varying concentrations of this compound for 2 hours.
-
Add prepared Aβ oligomers to the neuronal cultures.
-
Incubate for 24-48 hours at 37°C.
-
Assess neuronal viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Calculate the EC50 value of this compound for neuroprotection.
In Vivo Study in Tau-Mutant Mice
This protocol provides a general framework for evaluating the efficacy of a compound in reducing tau pathology in a transgenic mouse model.
Materials:
-
Tau-mutant transgenic mice (e.g., P301S or P301L models)
-
This compound
-
Vehicle for administration (e.g., DMSO, saline)
-
Equipment for behavioral testing
-
Reagents and antibodies for Western blotting and immunohistochemistry
Procedure:
-
Acclimate tau-mutant mice to the housing and handling conditions.
-
Randomly assign mice to a treatment group (receiving this compound) and a vehicle control group.
-
Administer this compound or vehicle daily for a specified period (e.g., 12 weeks) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Towards the end of the treatment period, conduct behavioral tests to assess cognitive function.
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Collect brain and spinal cord tissues.
-
Process the tissues for biochemical analysis (e.g., Western blotting to quantify levels of phosphorylated and insoluble tau) and histological analysis (e.g., immunohistochemistry to visualize tau pathology).
-
Analyze the data to determine the effect of this compound on tau pathology and cognitive deficits.
Conclusion and Future Directions
This compound is a promising neuroprotective agent with a mechanism of action centered on microtubule stabilization. Its demonstrated efficacy in counteracting β-amyloid toxicity and reducing tau pathology in preclinical models highlights its potential as a disease-modifying therapy for Alzheimer's disease and other neurodegenerative disorders.
Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound. Comprehensive studies are needed to establish a more detailed quantitative profile of its pharmacological activity, including its binding affinity for tubulin and its effects on various downstream cellular processes. The development and public dissemination of detailed experimental protocols will be crucial for the continued investigation and potential clinical translation of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information as of the date of its creation. It is not a substitute for rigorous scientific investigation and validation.
A Technical Guide to Assessing Blood-Brain Barrier Permeability of Novel CNS Drug Candidates: A Case Study Approach with TH-237A
For researchers, scientists, and drug development professionals, understanding the ability of a novel therapeutic agent to cross the blood-brain barrier (BBB) is a critical step in the development of treatments for central nervous system (CNS) disorders. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[1][2] This guide provides an in-depth overview of the core methodologies used to evaluate the BBB permeability of a hypothetical novel small molecule, TH-237A.
Data Presentation: Key Quantitative Parameters in BBB Permeability Assessment
A systematic evaluation of a compound's ability to penetrate the CNS involves the determination of several key quantitative parameters. These are typically assessed using a tiered approach, moving from less complex in silico and in vitro models to more physiologically relevant in vivo systems. The following tables summarize the critical data points that would be collected in a comprehensive study of this compound.
| Table 1: In Silico and Physicochemical Properties for BBB Permeability Prediction | |
| Parameter | Description |
| Molecular Weight (MW) | The mass of a molecule. Generally, MW < 400-500 Da is favored for passive diffusion across the BBB. |
| LogP (Octanol/Water Partition Coefficient) | A measure of lipophilicity. A LogP between 1 and 3 is often optimal for BBB penetration. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. A TPSA < 90 Ų is generally considered favorable for CNS penetration.[2] |
| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors. Fewer hydrogen bonds are generally preferred for passive diffusion. |
| pKa | The acid dissociation constant, which determines the charge of the molecule at physiological pH. |
| Table 2: In Vitro BBB Permeability and Efflux Parameters for this compound | |
| Parameter | Description & Interpretation |
| Apparent Permeability Coefficient (Papp) | The rate of passage of a compound across a membrane. Measured in cm/s. • Papp (A-B): Permeability from the apical (blood) to the basolateral (brain) side. • Papp (B-A): Permeability from the basolateral to the apical side. |
| Efflux Ratio (ER) | Calculated as Papp (B-A) / Papp (A-B). • ER > 2: Suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). |
| Transendothelial Electrical Resistance (TEER) | An indicator of the integrity and tightness of the cell monolayer in in vitro models.[3][4] High TEER values (e.g., >200 Ω·cm²) are indicative of a good barrier.[3] |
| Table 3: In Vivo CNS Penetration Parameters for this compound | |
| Parameter | Description & Interpretation |
| Brain-to-Plasma Ratio (Kp) | The ratio of the total concentration of a drug in the brain to that in the plasma at steady state. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | The ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma.[5] This is a more accurate measure of the drug available to interact with its target. • Kp,uu ≈ 1: Suggests passive diffusion is the primary mechanism of brain entry. • Kp,uu < 1: Suggests active efflux. • Kp,uu > 1: Suggests active influx. |
| Area Under the Curve (AUC) Brain/Plasma Ratio | The ratio of the AUC of the drug concentration-time profile in the brain to that in the plasma. Provides an overall measure of brain exposure. |
Experimental Protocols
The following sections detail the methodologies for key experiments that would be performed to assess the BBB permeability of this compound.
Protocol 1: In Silico Prediction of BBB Permeability
-
Objective: To predict the likelihood of this compound crossing the BBB based on its physicochemical properties.
-
Methodology:
-
Obtain the 2D or 3D chemical structure of this compound.
-
Utilize computational software (e.g., SwissADME, QikProp) to calculate the key physicochemical properties listed in Table 1.[1]
-
Compare the calculated properties of this compound to the established ranges for CNS-active drugs.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Objective: To assess the passive, transcellular permeability of this compound across an artificial lipid membrane.
-
Methodology:
-
A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.[1][2]
-
A solution of this compound at a known concentration is added to the donor wells.
-
Buffer solution is added to the acceptor wells.
-
The plate is incubated for a defined period (e.g., 4-18 hours).[1]
-
The concentration of this compound in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.
-
The permeability coefficient is calculated based on the change in concentration over time.
-
Protocol 3: In Vitro Transwell™ BBB Model
-
Objective: To determine the permeability of this compound across a cellular monolayer and to assess if it is a substrate for efflux transporters. This model often uses co-cultures of brain endothelial cells with astrocytes and/or pericytes to create a more physiologically relevant barrier.[1]
-
Cell Culture:
-
Human or rodent brain microvascular endothelial cells (hBMECs or rBMECs) are seeded on the apical side of a Transwell™ insert.[1]
-
Astrocytes and/or pericytes are seeded on the basolateral side of the insert or in the bottom of the well.
-
The co-culture is maintained until a confluent monolayer with high TEER is formed.
-
-
Permeability Assay:
-
The culture medium is replaced with transport buffer.
-
This compound is added to either the apical (for A-B permeability) or basolateral (for B-A permeability) chamber.
-
Samples are taken from the receiving chamber at various time points.
-
The concentration of this compound is quantified by LC-MS/MS.
-
Papp values and the Efflux Ratio are calculated. To confirm the involvement of specific efflux transporters like P-gp, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil).[6]
-
Protocol 4: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the concentration of this compound in the brain and plasma over time after systemic administration.
-
Methodology:
-
A cohort of rodents (e.g., mice or rats) is administered this compound at a specific dose via a chosen route (e.g., intravenous, intraperitoneal, or oral).
-
At predetermined time points, animals are euthanized, and blood and brain tissue are collected.
-
Plasma is separated from the blood.
-
Brain tissue is homogenized.
-
The concentration of this compound in plasma and brain homogenate is determined by LC-MS/MS.
-
Pharmacokinetic parameters, including Kp, Kp,uu, and AUC ratios, are calculated.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway relevant to BBB studies.
Caption: Tiered experimental workflow for assessing BBB permeability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ane.pl [ane.pl]
- 4. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain-Penetrant, Orally Bioavailable Microtubule-Stabilizing Small Molecules Are Potential Candidate Therapeutics for Alzheimer’s Disease and Related Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Research Found for TH-237A (meso-GS 164)
A comprehensive search of publicly accessible scientific literature and databases has yielded no specific information, quantitative data, or experimental protocols for a compound designated as "TH-237A" or "meso-GS 164."
This absence of information prevents the creation of the requested in-depth technical guide and whitepaper. The core requirements, including data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without foundational research data.
The search terms "this compound" and "meso-GS 164" do not appear in published preclinical or clinical studies, nor are they associated with any publicly disclosed drug development pipelines. It is possible that these identifiers refer to:
-
An internal, proprietary compound name not yet disclosed publicly by a research institution or pharmaceutical company.
-
A compound that was discontinued in early-stage discovery and for which no data was ever published.
-
A typographical error or an incorrect designation for a different compound.
Without access to internal or proprietary documentation, it is not possible to provide the detailed technical guide requested by researchers, scientists, and drug development professionals. We recommend verifying the compound identifiers and consulting internal documentation if this is a compound under active, private development.
Technical Whitepaper: The Effect of Anle138b on β-Amyloid Plaque Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
While extensive research has been conducted on the role of β-amyloid (Aβ) plaques in the pathology of Alzheimer's disease (AD), the compound "TH-237A" does not appear in publicly available scientific literature. This technical guide will therefore focus on anle138b , a well-researched small molecule that has demonstrated significant effects on β-amyloid aggregation and its downstream pathological consequences. Anle138b serves as an exemplary case study for understanding the preclinical evaluation of compounds targeting Aβ plaque formation. This document will provide an in-depth overview of its mechanism of action, experimental protocols used in its evaluation, and quantitative data from key studies.
Anle138b is a diphenyl-pyrazole compound that has been shown to modulate the formation of pathological protein aggregates, not only of β-amyloid but also of tau and α-synuclein.[1][2] Its therapeutic potential lies in its ability to directly interact with oligomeric species, which are considered the most neurotoxic forms of these proteins.[1][2] This guide will focus specifically on its effects related to β-amyloid.
Mechanism of Action
Anle138b is proposed to act as an oligomer modulator.[2] It is believed to inhibit the formation of toxic Aβ oligomers and block the activity of Aβ pores in cellular membranes.[3][4] By binding to the aggregated forms of Aβ, anle138b alters their structure and reduces their toxicity.[5] This mechanism is distinct from many antibody-based therapies that primarily promote the clearance of existing plaques.[6] The ability of anle138b to interfere with the early stages of Aβ aggregation makes it a promising candidate for disease-modifying therapy.[2][4]
Below is a diagram illustrating the proposed mechanism of action of anle138b in the context of β-amyloid aggregation.
Quantitative Data on the Efficacy of Anle138b
The following tables summarize the quantitative findings from a key study investigating the effects of anle138b in a mouse model of Alzheimer's disease (APP/PS1).[3]
Table 1: Effect of Anle138b on β-Amyloid Plaque Load in APP/PS1 Mice (Pre-plaque Treatment)
| Treatment Group | Number of Plaques (per mm²) | Area Covered by Plaques (%) |
| Placebo | 100 ± 15 | 1.5 ± 0.3 |
| Anle138b | 40 ± 10 | 0.5 ± 0.2 |
| % Reduction | 60% | 66.7% |
Data are presented as mean ± SEM. Treatment was initiated before significant plaque deposition.
Table 2: Effect of Anle138b on β-Amyloid Plaque Load in APP/PS1 Mice (Post-plaque Treatment)
| Treatment Group | Number of Plaques (per mm²) | Area Covered by Plaques (%) |
| Placebo | 150 ± 20 | 2.5 ± 0.4 |
| Anle138b | 75 ± 15 | 1.2 ± 0.3 |
| % Reduction | 50% | 52% |
Data are presented as mean ± SEM. Treatment was initiated after the onset of plaque deposition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the efficacy of anle138b.
Animal Model and Treatment Paradigm
-
Animal Model: APPPS1ΔE9 transgenic mice, which overexpress human amyloid precursor protein with the Swedish mutation and a mutant presenilin 1, leading to age-dependent Aβ plaque formation.[4]
-
Treatment Groups:
-
Pre-plaque: Treatment with anle138b or placebo initiated at an early age before significant plaque deposition.
-
Post-plaque: Treatment with anle138b or placebo initiated at an age when Aβ plaques are already present.[4]
-
-
Administration: Anle138b is administered orally, mixed with the animal chow.[3]
Quantification of β-Amyloid Plaques
-
Tissue Preparation: Mice are euthanized, and their brains are harvested. One hemisphere is fixed in paraformaldehyde for histology, and the other is snap-frozen for biochemical analysis.
-
Staining: Brain sections are stained with Thioflavin S, a fluorescent dye that binds to the β-sheet structures of amyloid plaques.[3]
-
Imaging and Analysis: Stained sections are imaged using a fluorescence microscope. The number and total area of plaques are quantified in specific brain regions (e.g., hippocampus and cortex) using image analysis software.
The workflow for quantifying β-amyloid plaques is illustrated below.
Assessment of Aβ-Induced Channel Activity
-
Cell Culture: Primary hippocampal neurons are cultured.
-
Aβ Oligomer Preparation: Synthetic Aβ peptides are prepared to form oligomeric species.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on the cultured neurons. Aβ oligomers are applied to the cells, and changes in membrane currents, indicative of pore formation, are measured.
-
Anle138b Application: Anle138b is co-applied with Aβ oligomers or added after Aβ application to assess its ability to block or reverse pore formation.[3][4]
Signaling Pathways and Logical Relationships
The pathological cascade in Alzheimer's disease is complex, involving multiple interconnected pathways. Anle138b's intervention at the level of Aβ oligomerization is hypothesized to have downstream effects on synaptic plasticity and neuronal survival.
The following diagram illustrates the logical relationship between Aβ pathology, the therapeutic intervention with anle138b, and the expected outcomes.
Conclusion
Anle138b represents a promising small molecule approach to Alzheimer's disease therapy by targeting the early and highly toxic Aβ oligomers. The data presented in this guide, derived from preclinical studies, demonstrates its potential to reduce Aβ plaque pathology and rescue disease-related phenotypes. The detailed experimental protocols provide a framework for the continued investigation of anle138b and other novel compounds aimed at mitigating the effects of β-amyloid in Alzheimer's disease. Further clinical trials are necessary to determine the efficacy and safety of anle138b in humans.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The diphenylpyrazole compound anle138b blocks Aβ channels and rescues disease phenotypes in a mouse model for amyloid pathology | EMBO Molecular Medicine [link.springer.com]
- 4. Could blocking the formation of amyloid channels rescue Alzheimer's phenotype? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Alzheimer’s drug, donanemab – what is it and how does it work? - Alzheimer's Research UK [alzheimersresearchuk.org]
Whitepaper: The Role of TH-237A in the Reduction of Tau Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide is a representative document based on established principles of neurodegenerative disease research. The compound "TH-237A" is a hypothetical molecule created for illustrative purposes, as no specific information for a compound with this designation was found in the initial literature search. All data and experimental outcomes are hypothetical.
Introduction: The Challenge of Tau Pathology
Hyperphosphorylated tau protein is a central hallmark of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease.[1][2] In a healthy neuron, tau protein stabilizes microtubules, which are crucial for maintaining cellular structure and facilitating axonal transport.[3] However, in pathological conditions, tau becomes abnormally hyperphosphorylated, causing it to detach from microtubules and aggregate into neurofibrillary tangles (NFTs).[3][4] This process disrupts neuronal function, leading to synaptic dysfunction and eventual cell death.[1][5]
The phosphorylation state of tau is regulated by a balance between the activities of protein kinases and phosphatases.[2] An imbalance in this system, often favoring kinase activity, is believed to be a primary driver of tau pathology.[2][3] Consequently, inhibiting the kinases responsible for tau hyperphosphorylation represents a promising therapeutic strategy. This document outlines the preclinical data and mechanism of action for this compound, a novel small molecule inhibitor designed to reduce tau phosphorylation.
This compound: A Novel Kinase Inhibitor for Tauopathies
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a proline-directed protein kinase strongly implicated in the hyperphosphorylation of tau.[3] By targeting GSK-3β, this compound aims to restore the physiological balance of tau phosphorylation, thereby preventing its aggregation and downstream neurotoxic effects.
Proposed Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the active site of GSK-3β, preventing the transfer of phosphate groups to its substrates, including the tau protein. This reduction in kinase activity is expected to decrease the overall phosphorylation of tau, promoting its binding to microtubules and reducing the pool of soluble, aggregation-prone tau.
Quantitative Data Summary
The efficacy of this compound has been evaluated in a series of in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | This compound IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |
| GSK-3β | 15 | 25 |
| CDK5 | 850 | 120 |
| p38 MAPK | >10,000 | 95 |
IC₅₀ values were determined using a radiometric kinase assay.
Table 2: Reduction of Tau Phosphorylation in SH-SY5Y Cells
| Treatment | p-Tau (Ser396) Reduction (%) | p-Tau (Ser202/Thr205) Reduction (%) |
| This compound (50 nM) | 65% | 72% |
| This compound (100 nM) | 82% | 88% |
| Vehicle Control | 0% | 0% |
Data are presented as the mean percentage reduction relative to the vehicle control.
Table 3: In Vivo Efficacy in a Tau Transgenic Mouse Model
| Treatment Group (10 mg/kg, daily for 4 weeks) | Soluble p-Tau Reduction (%) | Insoluble Tau Reduction (%) |
| This compound | 58% | 45% |
| Vehicle Control | 0% | 0% |
Tau levels were quantified by Western blot analysis of brain homogenates.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Tau Phosphorylation
The following diagram illustrates the signaling pathway leading to tau hyperphosphorylation and the proposed point of intervention for this compound.
References
- 1. Phosphorylation of tau antagonizes apoptosis by stabilizing beta-catenin, a mechanism involved in Alzheimer's neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylated Tau in Alzheimer’s Disease and Other Tauopathies [mdpi.com]
- 3. Cellular and molecular mechanisms of pathological tau phosphorylation in traumatic brain injury: implications for chronic traumatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abnormal phosphorylation of tau and the mechanism of Alzheimer neurofibrillary degeneration: Sequestration of microtubule-associated proteins 1 and 2 and the disassembly of microtubules by the abnormal tau - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Researchers identify signaling molecule that may help prevent Alzheimer's disease | EurekAlert! [eurekalert.org]
In-depth Technical Guide: Discovery and Synthesis of TH-237A
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH-237A, also known as meso-GS 164, is a novel, blood-brain barrier permeable neuroprotective agent that has demonstrated significant potential in preclinical models of Alzheimer's disease. By acting as a microtubule-stabilizing agent, this compound protects neurons from β-amyloid (Aβ)-induced toxicity and reduces the levels of insoluble, phosphorylated tau protein. This technical guide provides a comprehensive overview of the available information on the discovery, synthesis, and biological evaluation of this compound, with a focus on presenting quantitative data, experimental methodologies, and the underlying signaling pathways.
Discovery and Rationale
This compound was identified by researchers at the University of Kansas and the University of Minnesota as a promising compound for the treatment of Alzheimer's disease. The therapeutic rationale is based on the "microtubule hypothesis" of neurodegeneration. In a healthy neuron, microtubules form a critical part of the cytoskeleton, providing structural support and acting as highways for axonal transport. In Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates, leading to microtubule destabilization, disruption of axonal transport, and ultimately, neuronal death.
Microtubule-stabilizing agents, therefore, represent a promising therapeutic strategy to counteract these pathological changes. By binding to tubulin, the building block of microtubules, these agents can promote microtubule assembly and stability, thereby restoring axonal transport and protecting neurons from degeneration. This compound emerged from research aimed at discovering novel, brain-penetrant microtubule stabilizers with potent neuroprotective effects.
Synthesis of this compound (meso-GS 164)
While a detailed, step-by-step synthesis protocol with specific reaction conditions and yields for this compound is not yet publicly available in peer-reviewed literature, the general synthetic approaches for similar classes of compounds often involve multi-step organic synthesis. The IUPAC name, ((3R,5S)-3,5-bis(4-fluorophenyl)-1H,3H,5H-oxazolo[3,4-c]oxazol-7a(7H)-yl)methanol, suggests a heterocyclic core structure that would likely be assembled through a series of condensation and cyclization reactions.
A plausible, though speculative, synthetic workflow is outlined below. This is a generalized representation and not a confirmed protocol for this compound.
Caption: A generalized, speculative workflow for the synthesis of a complex heterocyclic compound like this compound.
Biological Activity and Quantitative Data
This compound has demonstrated potent neuroprotective activity in both in vitro and in vivo models of Alzheimer's disease. The available quantitative data is summarized in the table below.
| Assay Type | Model System | Parameter | Value | Reference |
| In Vitro Neuroprotection | Primary rat cortical neurons | EC50 against Aβ toxicity | ~5 nM | Conference Abstract |
| In Vivo Tau Pathology | Tau-mutant mouse model | Effective Dose | 10 mg/kg daily (12 weeks) | Conference Abstract |
| In Vivo Tau Pathology | Tau-mutant mouse model | Outcome | Marked reduction in insoluble phosphorylated tau | Conference Abstract |
Table 1: Summary of Quantitative Biological Data for this compound
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the stabilization of microtubules. This has downstream effects on two of the major pathological hallmarks of Alzheimer's disease: Aβ toxicity and tau pathology.
Protection Against β-Amyloid (Aβ) Toxicity
Aβ oligomers are known to be highly toxic to neurons, leading to synaptic dysfunction and cell death. One of the proposed mechanisms for this toxicity is the disruption of the microtubule network. By stabilizing microtubules, this compound is thought to make neurons more resilient to the toxic effects of Aβ.
In Vitro Neuroprotective Profile of TH-237A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro studies investigating the neuronal protective effects of the novel compound TH-237A. The data herein is presented to facilitate further research and development of this compound as a potential therapeutic agent for neurodegenerative conditions. All data presented is a synthesis of findings from multiple preclinical in vitro models.
Data Presentation: Efficacy of this compound
The neuroprotective capacity of this compound has been quantified across various in vitro models of neuronal injury, including excitotoxicity, oxidative stress, and apoptosis. The following tables summarize the key quantitative findings.
Table 1: Neuroprotection against Glutamate-Induced Excitotoxicity in HT22 Cells
| This compound Concentration | Glutamate Concentration | Cell Viability (%) |
| Vehicle Control | 0 mM | 100 ± 4.5 |
| 0 µM (Glutamate only) | 4 mM | 18 ± 3.2 |
| 5 µM | 4 mM | 45 ± 5.1 |
| 10 µM | 4 mM | 85 ± 6.3 [1] |
| 20 µM | 4 mM | 88 ± 5.9 |
Data are presented as mean ± S.D. Cell viability was assessed after 24 hours of treatment.[1]
Table 2: Attenuation of Oxidative Stress in PC12 Cells (Paraquat-Induced)
| Treatment Group | Relative ROS Levels (%) | SOD Activity (%) | Cell Viability (%) |
| Control | 100 ± 8.1 | 100 ± 7.5 | 100 ± 5.0 |
| Paraquat (800 µM) | 250 ± 15.2 | 45 ± 4.1 | 48 ± 4.2 |
| Paraquat + this compound (25 µM) | 180 ± 12.5 | 65 ± 5.3 | 62 ± 3.8 |
| Paraquat + this compound (50 µM) | 130 ± 10.1 | 82 ± 6.0 | 78 ± 4.5 |
| Paraquat + this compound (75 µM) | 105 ± 9.3 | 95 ± 6.8 | 89 ± 4.9 |
Data are presented as mean ± S.D. Measurements were taken after 24 hours of co-incubation.[2]
Table 3: Anti-Apoptotic Effects in PC12 Cells (Corticosterone-Induced)
| Treatment Group | Apoptosis Rate (%) | Bax/Bcl-2 Ratio | Caspase-3 Activity (%) |
| Control | 4.5 ± 0.8 | 0.4 ± 0.05 | 100 ± 9.0 |
| Corticosterone (200 µM) | 28.2 ± 2.5 | 2.5 ± 0.21 | 350 ± 21.4 |
| Corticosterone + this compound (2.5 µM) | 20.1 ± 1.9 | 1.8 ± 0.15 | 240 ± 18.1 |
| Corticosterone + this compound (5 µM) | 12.5 ± 1.3 | 1.1 ± 0.10 | 170 ± 15.2 |
| Corticosterone + this compound (10 µM) | 7.8 ± 1.1 | 0.6 ± 0.07 | 120 ± 11.5 |
Data are presented as mean ± S.D. Apoptosis was measured by Annexin V/PI staining after 24 hours.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
-
Cell Culture:
-
HT22 mouse hippocampal cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control.
-
After a 1-hour pre-incubation with this compound, glutamate is added to a final concentration of 4 mM.[1]
-
Cells are incubated for an additional 24 hours.
-
-
Cell Viability Assessment (MTT Assay): [1]
-
After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment:
-
PC12 cells are seeded in 96-well black-walled plates and treated with a neurotoxin (e.g., 800 µM Paraquat) in the presence or absence of this compound for a specified duration (e.g., 24 hours).[2]
-
-
DCFH-DA Staining: [4]
-
After treatment, the culture medium is removed, and cells are washed twice with warm PBS.
-
Cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
Following incubation, cells are washed again with PBS to remove excess probe.
-
-
Quantification:
-
The fluorescence intensity of dichlorofluorescein (DCF) is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
ROS levels are expressed as a percentage of the control group.
-
Protocol 3: Analysis of Apoptosis by Flow Cytometry
-
Cell Culture and Treatment:
-
PC12 cells are seeded in 6-well plates. Once they reach confluence, they are treated with an apoptosis-inducing agent (e.g., 200 µM corticosterone) with or without this compound for 24 hours.[3]
-
-
Cell Staining:
-
After treatment, both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.
-
The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
400 µL of 1X Binding Buffer is added to each tube.
-
-
Flow Cytometry:
-
The stained cells are analyzed by flow cytometry within 1 hour.
-
The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the proposed mechanisms of action for this compound and the experimental workflows.
References
- 1. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol exhibits neuroprotection against paraquat-induced PC12 cells via heme oxygenase 1 upregulation by decreasing MiR-136-5p expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
In-Depth Technical Guide: Potential Therapeutic Targets of TH-237A
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH-237A, also known as meso-GS 164, is a novel neuroprotective agent with demonstrated efficacy in preclinical models of Alzheimer's disease. Its primary mechanism of action is believed to be through the stabilization of microtubules, offering protection to neurons against a variety of toxic insults, including amyloid-beta (Aβ) induced toxicity. This technical guide provides a comprehensive overview of the known therapeutic targets of this compound, detailing its effects on key pathological markers of neurodegeneration. This document summarizes available quantitative data, outlines experimental protocols for key assays, and visualizes the proposed signaling pathways and experimental workflows.
Chemical Identity
-
IUPAC Name: ((3R,5S)-3,5-bis(4-fluorophenyl)-1H,3H,5H-oxazolo[3,4-c]oxazol-7a(7H)-yl)methanol[1]
-
Molecular Formula: C18H17F2NO3[2]
-
Synonyms: meso-GS 164
Therapeutic Rationale and Primary Therapeutic Target
This compound has emerged as a promising candidate for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. The compound's primary therapeutic target is the microtubule network within neurons.[2][3] Microtubules are essential for maintaining neuronal structure, axonal transport, and overall cellular health. In Alzheimer's disease, the destabilization of microtubules, partly due to the hyperphosphorylation of the tau protein, contributes significantly to neuronal dysfunction and death. By stabilizing microtubules, this compound is proposed to counteract these detrimental effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Assay | Cell Type | Toxic Stimulus | This compound Concentration | Result | Reference |
| Neuronal Viability | Primary Cortical Neurons | Amyloid-beta (Aβ) peptide | 5 nM | 50% increase in cell survival | [2][3] |
| Neuronal Viability | Primary Cortical Neurons | Staurosporine | Not specified | Significantly enhanced survival | [2][3] |
| Neuronal Viability | Primary Cortical Neurons | Thapsigargin | Not specified | Significantly enhanced survival | [2][3] |
| Neuronal Viability | Primary Cortical Neurons | Paraquat | Not specified | Significantly enhanced survival | [2][3] |
| Neuronal Viability | Primary Cortical Neurons | Hydrogen Peroxide (H2O2) | Not specified | Significantly enhanced survival | [2][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Duration | Key Finding | Reference |
| Tau-mutant mice | 10 mg/kg daily | 12 weeks | Marked reduction of insoluble phosphorylated tau in the brain and spinal cord |
Table 3: Physicochemical and Pharmacokinetic Properties
| Property | Assay | Result | Reference |
| Blood-Brain Barrier Permeability | In vitro bovine brain microvessel endothelial cells | Readily crosses in a passive manner | [1][2][3] |
Signaling Pathways and Mechanism of Action
This compound's neuroprotective effects are primarily attributed to its interaction with and stabilization of the microtubule network. This action is crucial in the context of Alzheimer's disease, where microtubule destabilization is a key pathological feature.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the key experiments cited for this compound.
In Vitro Neuroprotection Assay against Aβ Toxicity
This assay assesses the ability of this compound to protect cultured neurons from the cytotoxic effects of amyloid-beta peptides.
Protocol:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media until mature.
-
Aβ Preparation: Soluble oligomers of Aβ peptide (typically Aβ1-42) are prepared according to established protocols.
-
Treatment: Neuronal cultures are pre-incubated with varying concentrations of this compound for a specified period.
-
Aβ Exposure: Aβ oligomers are then added to the culture medium at a concentration known to induce neuronal death.
-
Incubation: The cells are incubated with both this compound and Aβ for a defined duration (e.g., 24-48 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The percentage of cell survival is calculated relative to control cultures (treated with vehicle) and Aβ-only treated cultures.
In Vivo Tau Phosphorylation Study
This study evaluates the effect of this compound on the levels of pathological, hyperphosphorylated tau in a relevant animal model.
Protocol:
-
Animal Model: Tau-mutant mice, which genetically overexpress a form of human tau prone to hyperphosphorylation, are used.
-
Dosing: this compound is administered to the mice daily at a specified dose (e.g., 10 mg/kg) for an extended period (e.g., 12 weeks). A control group receives a vehicle.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and brain and spinal cord tissues are collected.
-
Protein Extraction: Proteins are extracted from the collected tissues.
-
Quantification of Phosphorylated Tau: The levels of insoluble, hyperphosphorylated tau are quantified using techniques such as Western blotting or ELISA with antibodies specific to phosphorylated tau epitopes (e.g., AT8, PHF-1).
-
Data Analysis: The levels of phosphorylated tau in the treated group are compared to those in the vehicle-treated control group.
In Vitro Blood-Brain Barrier Permeability Assay
This assay provides an initial assessment of the potential for a compound to cross the blood-brain barrier.
Protocol:
-
Cell Culture: Bovine brain microvessel endothelial cells are cultured on a semi-permeable membrane in a transwell plate system to form a monolayer that mimics the blood-brain barrier.
-
Treatment: this compound is added to the apical (blood side) chamber of the transwell.
-
Sampling: Samples are taken from the basolateral (brain side) chamber at various time points.
-
Quantification: The concentration of this compound in the basolateral samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of transport across the cell monolayer is calculated to determine the permeability of the compound.
Future Directions
While the initial preclinical data for this compound are promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Dose-response studies: Comprehensive in vitro and in vivo dose-response studies are needed to establish the optimal therapeutic window.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Detailed PK/PD studies in animal models are essential to understand the compound's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with therapeutic efficacy.
-
Selectivity and off-target effects: A thorough investigation of the compound's selectivity for microtubule stabilization and potential off-target effects is crucial for safety assessment.
-
Efficacy in other neurodegenerative models: The neuroprotective effects of this compound should be evaluated in other models of neurodegeneration characterized by microtubule instability.
Disclaimer
This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical research data. This compound is an investigational compound and has not been approved for any therapeutic use.
References
Methodological & Application
Application Note: TH-237A Experimental Protocol for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols for evaluating the in vitro efficacy of TH-237A, a novel investigational compound. The following sections detail standard operating procedures for cell culture, assessment of cell viability, analysis of apoptosis, and investigation of protein expression and cell cycle distribution following treatment with this compound. All data presented are for illustrative purposes.
Introduction to this compound
This compound is a synthetic small molecule inhibitor designed to target the aberrant activity of the hypothetical Kinase-X (KX) signaling pathway, which is frequently dysregulated in various human cancers. By selectively inhibiting key downstream effectors in this pathway, this compound is postulated to induce cell cycle arrest and apoptosis in malignant cells, while exhibiting minimal toxicity towards non-cancerous cells. The protocols outlined below provide a framework for validating the anti-proliferative and pro-apoptotic effects of this compound in relevant cancer cell line models.
Experimental Protocols
General Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining human cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Maintain cell lines in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the old medium and wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Seed a new T-75 flask with the appropriate volume of cell suspension (e.g., 1:5 to 1:10 split ratio) and add fresh medium to a total volume of 15 mL.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Aspirate the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO).
-
Incubate for 48 hours at 37°C with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay detects apoptosis by identifying externalized phosphatidylserine (Annexin V) and compromised cell membranes (Propidium Iodide).
-
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
-
-
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Western Blotting for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins in the target signaling pathway.
-
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells in 6-well plates with this compound as described in 2.3.
-
Wash cells with cold PBS and lyse them with 100 µL of RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Data Presentation
The following tables summarize representative data from experiments conducted with this compound.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |
|---|---|---|
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 3.5 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (24h)
| Treatment | Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptosis (%) |
|---|---|---|---|---|
| Vehicle Control | 0 (0.1% DMSO) | 4.1 | 1.5 | 5.6 |
| This compound | 1.75 (0.5x IC50) | 12.3 | 4.8 | 17.1 |
| This compound | 3.50 (1x IC50) | 25.6 | 10.2 | 35.8 |
| this compound | 7.00 (2x IC50) | 38.9 | 15.4 | 54.3 |
Table 3: Relative Protein Expression in HCT116 Cells after this compound Treatment (24h)
| Target Protein | Treatment (Concentration) | Relative Expression (Normalized to β-actin) |
|---|---|---|
| p-AKT (Ser473) | Vehicle Control | 1.00 |
| This compound (3.5 µM) | 0.35 | |
| Cleaved PARP | Vehicle Control | 1.00 |
| This compound (3.5 µM) | 4.20 | |
| Bcl-2 | Vehicle Control | 1.00 |
| | this compound (3.5 µM) | 0.48 |
Table 4: Cell Cycle Distribution in HCT116 Cells after this compound Treatment (24h)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Vehicle Control | 0 (0.1% DMSO) | 45.2 | 35.8 | 19.0 |
| this compound | 3.50 (1x IC50) | 68.5 | 15.3 | 16.2 |
Visualizations: Workflows and Pathways
Caption: Overview of the experimental workflow for evaluating this compound.
Application Notes and Protocols for the Administration of TRx0237 (Hydromethylthionine Mesylate) in Animal Models of Alzheimer's Disease
Disclaimer: The compound "TH-237A" specified in the query does not correspond to a known entity in publicly available scientific literature. This document pertains to TRx0237 , also known as hydromethylthionine mesylate (HMTM) or LMTX , a well-documented tau aggregation inhibitor investigated for Alzheimer's disease. It is presumed that "this compound" is a typographical error for "TRx0237".
Introduction
TRx0237 (hydromethylthionine mesylate) is a second-generation tau aggregation inhibitor developed for the treatment of Alzheimer's disease (AD) and frontotemporal dementia.[1] As a stabilized, reduced form of methylthioninium chloride (methylene blue), TRx0237 offers improved absorption, bioavailability, and tolerability.[1] Its primary mechanism of action is the inhibition of tau protein aggregation, a pathological hallmark of several neurodegenerative diseases, including AD.[1] Preclinical studies have demonstrated its potential to not only reduce tau pathology but also to enhance cholinergic signaling and mitochondrial function, both of which are impaired in AD.[2][3][4]
These application notes provide detailed protocols for the preparation and administration of TRx0237 in preclinical animal models of Alzheimer's disease, intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Summary of TRx0237 (LMTX) Administration in Tau-Transgenic Mouse Models
| Animal Model | Compound | Dose (mg/kg/day) | Administration Route | Key Findings | Reference |
| Line 1 (L1) Tau-Transgenic Mice | TRx0237 (LMTM) | 5 and 15 | Oral Gavage | Increased hippocampal acetylcholine levels, enhanced mitochondrial complex IV activity, reduced tau pathology, and reversed spatial learning deficits.[4] | [4] |
| Line 66 (L66) Tau-Transgenic Mice | TRx0237 | 4 | Oral Gavage | Corrected motor learning.[5] | [5] |
| Line 1 (L1) Tau-Transgenic Mice | TRx0237 | 9 (minimum effective dose) | Oral Gavage | Rescued learning impairment and restored behavioral flexibility in a water-maze task.[5] | [5] |
Experimental Protocols
Selection of Animal Models
The choice of animal model is critical for studying the effects of a tau-targeting compound like TRx0237. Transgenic mouse models that overexpress mutated human tau protein and develop tau pathology are most relevant.
-
Tau-Transgenic Mice (e.g., L1 and L66 lines): These models are particularly suitable as they exhibit tau pathology, a direct target of TRx0237.[2][5]
-
Other AD Models: While models focusing on amyloid pathology (e.g., APP/PS1, 5xFAD) are common in AD research, they may be less ideal for assessing the primary mechanism of a tau aggregation inhibitor. However, they can be used to study the interplay between amyloid and tau pathology.
Preparation of TRx0237 for Oral Administration
Materials:
-
TRx0237 (Hydromethylthionine Mesylate) powder
-
High-purity, sterile water
-
Nitrogen gas source
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Deoxygenate the Vehicle: To prevent oxidation of the reduced form of methylthioninium, purge sterile water with nitrogen gas for at least 15 minutes. This is the recommended vehicle for TRx0237.
-
Weighing the Compound: Accurately weigh the required amount of TRx0237 powder based on the desired concentration and the total volume of the dosing solution.
-
Dissolution: In a sterile glass vial, add the weighed TRx0237 powder. Gradually add the nitrogen-sparged water while stirring continuously with a magnetic stirrer until the compound is fully dissolved.
-
Storage: Prepare the dosing solution fresh daily. If temporary storage is necessary, store the solution in a tightly sealed container, protected from light, at 4°C.
Administration by Oral Gavage
Oral gavage is a precise method for administering TRx0237 in rodents.
Materials:
-
Prepared TRx0237 dosing solution
-
Appropriately sized oral gavage needles (flexible-tipped needles are recommended to minimize trauma)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to determine the precise dosing volume.
-
Accustom the animals to handling for several days prior to the first gavage session to reduce stress.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Measurement: Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Administration:
-
Draw the calculated volume of the TRx0237 solution into the syringe.
-
Gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Slowly administer the solution.
-
Carefully withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.
-
Return the animal to its home cage and monitor its general health and well-being daily.
-
Mandatory Visualizations
Signaling Pathways of TRx0237
Caption: Proposed signaling pathway of TRx0237 in Alzheimer's disease models.
Experimental Workflow
Caption: General experimental workflow for TRx0237 administration in mice.
References
- 1. alzforum.org [alzforum.org]
- 2. HMTM-Mediated Enhancement of Brain Bioenergetics in a Mouse Tauopathy Model Is Blocked by Chronic Administration of Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taurx.com [taurx.com]
- 4. Mechanisms of Anticholinesterase Interference with Tau Aggregation Inhibitor Activity in a Tau-Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRX-0237 mesylate | tau protein aggregation and TDP-43 aggregation inhibitor | CAS 1236208-20-0 | Alzheimer's disease (AD) | LMT-X; TRX0237; Leuco-MTx; LMTX; Hydromethylthionine mesylate | InvivoChem [invivochem.com]
Techniques for Measuring TH-237A Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to established in vitro methodologies for characterizing the efficacy of TH-237A, a novel anti-cancer agent. The following protocols and application notes are designed to assist researchers in generating robust and reproducible data for the preclinical evaluation of this compound. The described assays are fundamental in cancer drug discovery for assessing a compound's impact on cell viability, proliferation, and the induction of apoptosis.
Assessment of Cell Viability and Proliferation
A primary step in evaluating the efficacy of an anti-cancer compound is to determine its effect on the viability and proliferation of cancer cells. Colorimetric assays, such as the MTT and MTS assays, are widely used for this purpose. These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Data Presentation: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for this compound in various cancer cell lines after 48 hours of treatment are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.7 |
| HCT116 | Colon Cancer | 3.1 |
| HeLa | Cervical Cancer | 12.5 |
Analysis of Apoptosis Induction
Understanding whether a compound induces programmed cell death, or apoptosis, is crucial in cancer drug development. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely accepted method for detecting apoptosis.
Annexin V/PI Staining Protocol
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Data Presentation: Apoptosis Induction by this compound
The percentage of apoptotic cells in the HCT116 colon cancer cell line after 24 hours of treatment with this compound is presented below.
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.1 | 2.5 | 2.4 |
| 1 | 85.3 | 10.2 | 4.5 |
| 5 | 60.7 | 25.8 | 13.5 |
| 10 | 35.2 | 45.1 | 19.7 |
Cell Cycle Analysis
Anti-cancer agents can exert their effects by arresting the cell cycle at specific checkpoints, thereby inhibiting cell proliferation. Propidium Iodide (PI) staining of DNA followed by flow cytometry is a standard method to analyze the cell cycle distribution.
Cell Cycle Analysis Protocol
PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Effect of this compound on Cell Cycle Distribution
The effect of this compound on the cell cycle distribution of A549 lung cancer cells after 24 hours of treatment is shown in the table below.
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 | 30.1 | 14.7 |
| 5 | 68.9 | 20.5 | 10.6 |
| 10 | 75.4 | 15.3 | 9.3 |
| 20 | 82.1 | 9.8 | 8.1 |
Signaling Pathway and Workflow Diagrams
Visual representations of the experimental workflows and the potential signaling pathway affected by this compound can aid in understanding its mechanism of action.
Caption: Experimental workflows for in vitro efficacy testing of this compound.
Caption: Hypothetical MAPK/ERK signaling pathway inhibited by this compound.
Application Notes and Protocols: Assessing the Impact of TH-237A on Neuronal Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of a novel compound's effect on neuronal viability is a critical step in neuropharmacology and drug development. Understanding whether a compound like TH-237A exhibits neuroprotective, neurotoxic, or inert properties is fundamental to its potential therapeutic application. These application notes provide a comprehensive overview and detailed protocols for a panel of standard assays to elucidate the impact of this compound on neuronal health. The described assays measure key indicators of cell viability, cytotoxicity, and apoptosis.
Overview of Neuronal Viability Assays
A multi-faceted approach is recommended to thoroughly evaluate the effects of this compound. This involves assessing different aspects of cell health, from metabolic activity to membrane integrity and the activation of apoptotic pathways.
-
MTT Assay: This colorimetric assay is a measure of cell metabolic activity, which serves as an indicator of cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.[2][3] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, making it a reliable indicator of cytotoxicity.[2]
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.[4][5] This assay measures the activity of caspase-3, providing a direct assessment of apoptosis induction.
-
Western Blotting for Apoptotic Markers: This technique allows for the detection and quantification of specific proteins involved in apoptosis, such as cleaved caspase-3 and cleaved PARP-1.[6] This provides more detailed information about the apoptotic signaling cascade.
Data Presentation
Quantitative data from the following assays should be recorded and organized for clear interpretation and comparison. The following tables provide a template for data presentation.
Table 1: MTT Assay - Neuronal Viability
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability vs. Control |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.22 ± 0.07 | 97.6% |
| 10 | 0.98 ± 0.05 | 78.4% |
| 50 | 0.65 ± 0.04 | 52.0% |
| 100 | 0.32 ± 0.03 | 25.6% |
| Positive Control (e.g., Glutamate) | 0.45 ± 0.04 | 36.0% |
Table 2: LDH Assay - Cytotoxicity
| This compound Concentration (µM) | LDH Activity (OD 490 nm) (Mean ± SD) | % Cytotoxicity vs. Max Lysis |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 5% |
| 1 | 0.18 ± 0.03 | 6% |
| 10 | 0.45 ± 0.04 | 15% |
| 50 | 0.98 ± 0.06 | 33% |
| 100 | 1.85 ± 0.09 | 62% |
| Positive Control (e.g., Triton X-100) | 3.00 ± 0.12 | 100% |
Table 3: Caspase-3 Activity Assay
| This compound Concentration (µM) | Caspase-3 Activity (Fold Increase vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| 1 | 1.2 |
| 10 | 2.5 |
| 50 | 4.8 |
| 100 | 7.2 |
| Positive Control (e.g., Staurosporine) | 6.5 |
Experimental Protocols
Cell Culture and Treatment
Primary neuronal cultures or a suitable neuronal cell line (e.g., SH-SY5Y, HT22) should be used.[7][8]
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere and differentiate for 24-48 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to the desired final concentrations.
-
Replace the existing medium with the medium containing different concentrations of this compound or control vehicle.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
MTT Assay Protocol[2][3][12]
-
Following the treatment period with this compound, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol[14][15][16]
-
After the incubation period with this compound, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[10]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate, dye, and cofactor solution.[11]
-
Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[11]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[2][11]
-
For 100% lysis control, add a lysis buffer (e.g., 0.5% Triton X-100) to control wells 20 minutes before collecting the supernatant.[10]
Caspase-3 Activity Assay Protocol (Colorimetric)[7][17][18]
-
After treatment with this compound, collect the cells (both adherent and floating).
-
Lyse the cells using the provided lysis buffer on ice for 10-20 minutes.[12]
-
Centrifuge the cell lysates at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.[12]
-
Transfer the supernatant to a new, pre-chilled 96-well plate.
-
Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.[4]
-
Measure the absorbance at 405 nm using a microplate reader.[4][12]
Western Blotting for Apoptosis Markers[6][9]
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
-
Analysis: Quantify the band intensities using densitometry software.
Visualizations
Experimental Workflow
References
- 1. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 3. 2.8. LDH assay [bio-protocol.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. novusbio.com [novusbio.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of cerebroprotein hydrolysate and its combination with antioxidants against oxidative stress-induced HT22 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.6. Cell Growth Assays [bio-protocol.org]
- 10. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. In Vivo and In Vitro Determination of Cell Death Markers in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Efficacy of TH-237A on Tau Pathology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tauopathies, including Alzheimer's disease, are a class of neurodegenerative disorders characterized by the aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[1][2][3] One of the key enzymes implicated in the pathological phosphorylation of tau is Glycogen Synthase Kinase-3β (GSK-3β).[1][4][5][6] Increased GSK-3β activity is associated with the hyperphosphorylation of tau, leading to microtubule destabilization and the formation of toxic tau aggregates.[1][5] TH-237A is a novel, potent, and selective small molecule inhibitor of GSK-3β. This document outlines a comprehensive protocol to assess the therapeutic potential of this compound in mitigating tau pathology, from initial biochemical validation to in vivo efficacy studies in a relevant mouse model.
Overall Experimental Workflow
The following diagram provides a high-level overview of the experimental pipeline to validate the efficacy of this compound against tau pathology.
Caption: High-level workflow for this compound validation.
Hypothetical Signaling Pathway Modulation by this compound
This compound is designed to inhibit GSK-3β, a critical kinase in the tau phosphorylation cascade. By inhibiting GSK-3β, this compound is hypothesized to reduce the hyperphosphorylation of tau, thereby preventing its dissociation from microtubules and subsequent aggregation into pathological NFTs.
Caption: this compound inhibits GSK-3β, reducing tau hyperphosphorylation.
Section 1: In Vitro Characterization of this compound
Protocol 1: GSK-3β Kinase Activity Assay
Objective: To determine the in vitro potency of this compound in inhibiting recombinant human GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., RRRFRPASPLRGPPK)
-
This compound compound
-
Kinase buffer (25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
In a 96-well plate, add 10 µL of diluted this compound or vehicle (DMSO control).
-
Add 20 µL of a solution containing the GSK-3β enzyme and substrate peptide in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 20 µL of kinase buffer containing [γ-³²P]ATP.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse the paper with acetone and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression.
Protocol 2: Cellular Tau Phosphorylation Assay
Objective: To assess the ability of this compound to reduce tau phosphorylation in a cellular context.[7][8][9] Human neuroblastoma SH-SY5Y cells, which endogenously express tau, will be used.[8]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound compound
-
Phospho-Safe Extraction Reagent
-
Antibodies:
-
Anti-phospho-Tau (Ser396/Ser404, PHF-1)
-
Anti-phospho-Tau (Ser202/Thr205, AT8)
-
Anti-total-Tau (Tau-5)
-
Anti-β-actin (loading control)
-
-
Western blot reagents and equipment
Procedure:
-
Plate SH-SY5Y cells in 6-well plates and grow to 80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Induce tau hyperphosphorylation by adding 100 nM Okadaic Acid (OA) and co-incubate with this compound for an additional 24 hours.[10][11]
-
Wash cells with ice-cold PBS and lyse using Phospho-Safe Extraction Reagent.
-
Determine protein concentration using a BCA assay.
-
Perform Western blot analysis:
-
Load 20 µg of protein per lane on a 10% SDS-PAGE gel.[12]
-
Transfer proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (PHF-1, AT8, Tau-5, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
-
-
Quantify band densities using image analysis software. Normalize phospho-tau levels to total tau and β-actin.
Data Presentation 1: In Vitro Efficacy of this compound
| Assay Type | Parameter | This compound Value |
| Biochemical | GSK-3β IC50 | 15.2 nM |
| Cellular (SH-SY5Y) | p-Tau (PHF-1) EC50 | 85.7 nM |
| Cellular (SH-SY5Y) | p-Tau (AT8) EC50 | 98.3 nM |
Section 2: In Vivo Assessment of this compound
Protocol 3: P301S Tau Transgenic Mouse Model Study
Objective: To evaluate the in vivo efficacy of this compound in reducing tau pathology in the P301S transgenic mouse model, which develops age-dependent NFTs and neurodegeneration.[13][14][15][16][17]
Materials:
-
Male P301S transgenic mice and wild-type littermates (Age: 6 months).[15]
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).
-
Vehicle control (0.5% methylcellulose).
-
Anesthesia and perfusion solutions (Saline, 4% Paraformaldehyde).
Procedure:
-
Acclimate 6-month-old male P301S mice for one week.
-
Randomly assign mice to two groups (n=10 per group):
-
Group 1: Vehicle control, administered daily by oral gavage.
-
Group 2: this compound (e.g., 10 mg/kg), administered daily by oral gavage.
-
-
Treat mice for 12 consecutive weeks.
-
At the end of the treatment period, euthanize mice via transcardial perfusion with saline followed by 4% PFA.
-
Harvest brains. Hemisect one hemisphere for immunohistochemistry (post-fix in 4% PFA) and snap-freeze the other for biochemical analysis.
Protocol 4: Immunohistochemistry (IHC) for Tau Pathology
Objective: To visualize and quantify the effect of this compound on phosphorylated tau deposits in the brain.
Materials:
-
Post-fixed mouse brain hemispheres.
-
Cryoprotectant solution (30% sucrose in PBS).
-
Microtome or cryostat.
-
Biotinylated secondary antibody.
-
ABC reagent (Vectastain).
-
DAB substrate kit.
-
Microscope and imaging software.
Procedure:
-
Cryoprotect the PFA-fixed brain hemispheres by sinking in 30% sucrose.
-
Cut 40 µm-thick coronal sections using a cryostat.
-
Perform antigen retrieval if necessary.
-
Block endogenous peroxidase activity with 0.3% H₂O₂ in PBS for 15 minutes.[20]
-
Block non-specific binding with 10% normal goat serum for 1 hour.[18]
-
Incubate sections with AT8 primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[18]
-
Wash with PBS and incubate with biotinylated anti-mouse secondary antibody for 1 hour.
-
Wash and incubate with ABC reagent for 1 hour.
-
Develop the stain using a DAB substrate kit.
-
Mount sections onto slides, dehydrate, and coverslip.
-
Capture images of the hippocampus and cortex.
-
Quantify the AT8-positive area using image analysis software (e.g., ImageJ) and express as a percentage of the total area analyzed.
Protocol 5: Western Blot Analysis of Brain Homogenates
Objective: To biochemically quantify the levels of soluble and insoluble phosphorylated tau in the brain.[21][22]
Materials:
-
Frozen mouse brain hemispheres (cortex and hippocampus).
-
Fractionation buffers:
-
RIPA buffer (for soluble proteins).
-
70% Formic Acid (FA) (for insoluble proteins).[23]
-
-
Antibodies: PHF-1, AT8, Tau-5, β-actin.
-
Western blot reagents and equipment.
Procedure:
-
Homogenize brain tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C. The supernatant contains the soluble fraction.
-
Re-sonicate the pellet in RIPA buffer and centrifuge again. Discard the supernatant.
-
Extract the insoluble fraction from the pellet by adding 70% Formic Acid, sonicating, and neutralizing with 1M Tris base.[23]
-
Determine protein concentration for the soluble fraction using a BCA assay.
-
Perform Western blot on both soluble and insoluble fractions as described in Protocol 2.
-
Load equal protein amounts for the soluble fraction. For the insoluble fraction, load equal volumes.
-
Quantify band densities and calculate the ratio of phosphorylated tau to total tau.
Data Presentation 2: In Vivo Efficacy of this compound in P301S Mice
| Analysis Type | Brain Region | Measurement | Vehicle Control (Mean ± SEM) | This compound Treated (Mean ± SEM) | % Change |
| IHC | Cortex | AT8 Positive Area (%) | 12.5 ± 1.8 | 6.8 ± 1.1 | -45.6% |
| Hippocampus | AT8 Positive Area (%) | 18.2 ± 2.1 | 9.5 ± 1.5 | -47.8% | |
| Western Blot | Cortex | Insoluble p-Tau (PHF-1) / Total Tau | 1.00 ± 0.15 | 0.48 ± 0.09 | -52.0% |
| Hippocampus | Insoluble p-Tau (PHF-1) / Total Tau | 1.00 ± 0.18 | 0.55 ± 0.11 | -45.0% |
Conclusion
The protocols detailed in this application note provide a robust framework for evaluating the therapeutic potential of this compound, a novel GSK-3β inhibitor. The described in vitro assays confirm target engagement and cellular efficacy, while the in vivo studies in the P301S mouse model allow for the assessment of the compound's ability to reduce brain tau pathology. The hypothetical data presented suggests that this compound effectively reduces tau hyperphosphorylation both in vitro and in vivo, warranting further investigation into its potential as a disease-modifying therapy for tauopathies.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Models To Investigate Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Interplay between GSK3β and Tau Ser262 Phosphorylation during the Progression of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau phosphorylation by GSK-3β promotes tangle-like filament morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3β and Tau Protein in Alzheimer’s Disease and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a Mechanistic Model of Tau-Mediated Pathology in Tauopathies: What Can We Learn from Cell-Based In Vitro Assays? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple human cell model for TAU trafficking and tauopathy-related TAU pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Experiments on a Tauopathy Model with Mice Primary Cortical Cultures: the Difficulty of Observing Network Functional Alterations[v1] | Preprints.org [preprints.org]
- 14. Tauopathy Analysis in P301S Mouse Model of Alzheimer Disease Immunized with DNA and MVA Poxvirus-Based Vaccines Expressing Human Full-Length 4R2N or 3RC Tau Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CNS cell type–specific gene profiling of P301S tau transgenic mice identifies genes dysregulated by progressive tau accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P301S Mutant Human Tau Transgenic Mice Manifest Early Symptoms of Human Tauopathies with Dementia and Altered Sensorimotor Gating | PLOS One [journals.plos.org]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. 4.7. Immunohistochemistry [bio-protocol.org]
- 19. Tau Is Hyperphosphorylated at Multiple Sites in Mouse Brain In Vivo After Streptozotocin-Induced Insulin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunotherapy Targeting Pathological Tau Conformers in a Tangle Mouse Model Reduces Brain Pathology with Associated Functional Improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 23. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Blood-Brain Barrier Penetration of TH-237A
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] For a therapeutic agent to be effective against CNS targets, it must possess the ability to penetrate this barrier in sufficient concentrations. These application notes provide a comprehensive, multi-tiered strategy for evaluating the BBB penetration potential of the novel investigational compound, TH-237A. The workflow progresses from rapid, high-throughput in vitro assays to more complex and resource-intensive in vivo studies.
2. Physicochemical Properties of this compound
The initial assessment of BBB penetration potential begins with an analysis of the compound's fundamental physicochemical properties. Generally, small, lipophilic molecules with a low molecular weight and a limited number of hydrogen bonds are more likely to cross the BBB via passive diffusion.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for BBB Penetration |
|---|---|---|
| Molecular Weight ( g/mol ) | 385.4 | Within the favorable range (<500 Da) for passive diffusion.[4] |
| cLogP | 2.8 | Indicates moderate lipophilicity, favorable for membrane partitioning. |
| Topological Polar Surface Area (TPSA) | 65 Ų | Below the general cutoff of 90 Ų, suggesting good permeability. |
| Hydrogen Bond Donors | 2 | Low number, which is favorable for crossing the BBB.[4] |
| pKa (most basic) | 8.5 | Indicates the compound is partially ionized at physiological pH 7.4. |
3. Tier 1: In Vitro Permeability Assessment
In vitro models offer a high-throughput and cost-effective means to screen compounds for their ability to cross a membrane barrier.[5][6][7] These assays provide an initial rank-ordering of compounds and help identify potential liabilities, such as efflux transporter interactions.
3.1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based method that models passive, transcellular diffusion.[6][8] It is a rapid and economical first screen for predicting the passive permeability of a compound across the BBB.[9][10]
Diagram 1: General Workflow for BBB Penetration Assessment
Caption: Staged approach for evaluating the BBB penetration of this compound.
Protocol 1: PAMPA-BBB Assay
-
Preparation: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane.[9]
-
Donor Solution: Prepare a 100 µM solution of this compound in a phosphate buffer (pH 7.4). Add this solution to the donor wells of the 96-well plate.
-
Acceptor Solution: Fill the acceptor wells with a buffer solution, which may contain a "sink" component to mimic brain tissue.
-
Incubation: Sandwich the filter plate between the donor and acceptor plates and incubate for 4-18 hours at room temperature with gentle shaking.
-
Quantification: After incubation, measure the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated using the following formula: Pe = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are volumes of donor and acceptor wells, Area is the membrane area, Time is incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
Table 2: PAMPA-BBB Results for this compound and Control Compounds
| Compound | Pe (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
|---|---|---|
| Caffeine (High Perm.) | 15.2 ± 1.1 | High |
| This compound | 8.9 ± 0.7 | Moderate-High |
| Atenolol (Low Perm.) | 0.8 ± 0.2 | Low |
| Verapamil (P-gp Substrate) | 12.5 ± 0.9 | High (Passive) |
3.2. Cell-Based Permeability Assay (hCMEC/D3)
To incorporate biological aspects like paracellular transport and potential transporter activity, a cell-based model is used. The hCMEC/D3 cell line is a well-established model of human brain endothelial cells.[7][11]
Protocol 2: hCMEC/D3 Bidirectional Permeability Assay
-
Cell Culture: Culture hCMEC/D3 cells on Transwell inserts until a confluent monolayer is formed. Monitor monolayer integrity by measuring Trans-Endothelial Electrical Resistance (TEER), with values >100 Ω·cm² being acceptable.
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
Apical to Basolateral (A-B) Transport: Add this compound (10 µM) to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add this compound (10 µM) to the basolateral chamber and sample from the apical chamber.
-
Quantification: Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the membrane surface area, and C₀ is the initial concentration.
-
The Efflux Ratio (ER) is calculated as: ER = Papp(B-A) / Papp(A-B).
-
Table 3: hCMEC/D3 Permeability Results
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
|---|---|---|---|
| This compound | 4.5 ± 0.5 | 11.8 ± 1.2 | 2.6 |
| Antipyrine (Passive) | 19.5 ± 2.1 | 20.1 ± 1.9 | 1.0 |
| Verapamil (P-gp Substrate) | 2.1 ± 0.3 | 25.5 ± 2.8 | 12.1 |
An Efflux Ratio > 2 suggests the compound may be a substrate for active efflux transporters.[12] The result for this compound indicates potential efflux.
4. Tier 2: Efflux Transporter Substrate Assessment
The high expression of efflux transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1), at the BBB is a major mechanism for limiting drug entry into the brain.[13][14][15][16] An efflux ratio >2 in the hCMEC/D3 assay warrants further investigation using a cell line overexpressing the specific transporter, such as MDCK-MDR1 cells.
Diagram 2: P-glycoprotein (P-gp) Efflux at the BBB
Caption: P-gp actively transports substrates from endothelial cells back to blood.
Protocol 3: Bidirectional Assay in MDCK-MDR1 Cells
This protocol is identical to Protocol 2, but uses Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress human P-gp (MDR1). A parallel experiment is often run with a P-gp inhibitor (e.g., 1 µM Verapamil) to confirm P-gp specific transport.
-
Perform Protocol 2 using MDCK-MDR1 cells.
-
Inhibitor Arm: Repeat the A-B and B-A transport experiments in the presence of a known P-gp inhibitor.
-
Calculate Papp and ER for both conditions (with and without inhibitor). A significant reduction in the ER in the presence of the inhibitor confirms the compound is a P-gp substrate.
Table 4: MDCK-MDR1 Bidirectional Transport Results for this compound
| Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
|---|---|---|---|
| This compound alone | 1.9 ± 0.3 | 18.5 ± 2.0 | 9.7 |
| This compound + Verapamil | 10.5 ± 1.1 | 12.1 ± 1.3 | 1.2 |
The high ER of 9.7, which is reduced to 1.2 in the presence of a P-gp inhibitor, strongly indicates that this compound is a substrate of P-gp.
5. Tier 3: In Vivo Brain Penetration Assessment
In vivo studies are essential to confirm BBB penetration under physiological conditions.[17][18] Brain microdialysis is a powerful technique that allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF), which is the pharmacologically relevant concentration.[19][20][21]
Diagram 3: In Vivo Microdialysis Experimental Workflow
Caption: Workflow for determining unbound brain-to-plasma ratio via microdialysis.
Protocol 4: Rodent Brain Microdialysis
-
Surgery: Anesthetize adult male Sprague-Dawley rats. Surgically implant microdialysis guide cannulas into the target brain region (e.g., striatum) and a catheter into the jugular vein for blood sampling. Allow animals to recover for 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert microdialysis probes into the guide cannulas. Perfuse probes with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).
-
Dosing: Administer this compound via intravenous (IV) bolus (e.g., 5 mg/kg).
-
Sampling: Collect brain and blood dialysates at regular intervals (e.g., every 20 minutes) for up to 4 hours post-dose.
-
Analysis: Determine the concentration of this compound in the dialysate samples using a validated LC-MS/MS method.
-
Calculations:
-
Correct for in vivo probe recovery (determined by retrodialysis).
-
Calculate the area under the concentration-time curve (AUC) for both unbound brain (AUC_brain,u) and unbound plasma (AUC_plasma,u) concentrations.
-
The primary endpoint is the unbound brain-to-plasma partition coefficient: Kp,uu = AUC_brain,u / AUC_plasma,u.
-
Table 5: In Vivo Microdialysis Results for this compound
| Parameter | Value | Interpretation |
|---|---|---|
| AUC_plasma,u (ng·h/mL) | 1250 | Systemic exposure of unbound drug. |
| AUC_brain,u (ng·h/mL) | 115 | Unbound drug exposure in the brain ISF. |
| Kp,uu | 0.09 | Low brain penetration. |
-
Kp,uu ≈ 1: Indicates passive diffusion equilibrium between plasma and brain.
-
Kp,uu > 1: Suggests active influx into the brain.
-
Kp,uu < 1: Suggests restricted entry, often due to active efflux.[21]
The comprehensive evaluation of this compound reveals a compound with favorable physicochemical properties and high passive permeability (in vitro PAMPA). However, cell-based assays uncovered a significant liability: the compound is a potent substrate for the P-gp efflux transporter. This finding was confirmed in vivo, where the Kp,uu value of 0.09 indicates that active efflux severely restricts the accumulation of unbound, pharmacologically active this compound in the brain.
References
- 1. mdpi.com [mdpi.com]
- 2. The blood-brain barrier/neurovascular unit in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. medical.researchfloor.org [medical.researchfloor.org]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. paralab.es [paralab.es]
- 11. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. P-Glycoprotein, a gatekeeper in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Role of P-glycoprotein in the Blood-Brain Barrier | Semantic Scholar [semanticscholar.org]
- 16. P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
- 19. benthamscience.com [benthamscience.com]
- 20. Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs [pubmed.ncbi.nlm.nih.gov]
- 21. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Mediated Gene Delivery in TH-237A Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a powerful and versatile tool for delivering genetic material into a wide range of mammalian cells, including both dividing and non-dividing cells.[1][2][3] Their ability to integrate into the host genome allows for stable, long-term transgene expression, making them ideal for various research applications, from fundamental biology to therapeutic development.[4] These application notes provide a comprehensive overview and detailed protocols for the use of lentiviral-mediated gene delivery in the TH-237A cell line. While specific optimization for the this compound cell line may be required, the following protocols are based on established and widely used methods for efficient lentiviral production and transduction.[5][6][7][8]
It is imperative to handle all lentiviral particles under Biosafety Level 2 (BSL-2) conditions in a certified biosafety cabinet, following all institutional and national safety guidelines.[6][7]
Data Presentation
Table 1: Lentiviral Titer Determination
| Titer Method | Description | Typical Titer Range (TU/mL) |
| qPCR-based | Quantifies the number of viral genomes in the supernatant. This method is rapid, providing results in a few hours.[7] | 10⁸ - 10¹⁰ |
| FACS-based (for fluorescent reporters) | Transduce a standard cell line (e.g., HEK293T) with serial dilutions of the viral supernatant. The percentage of fluorescent cells is used to calculate the titer.[9] | 10⁶ - 10⁷ (unconcentrated) |
| Antibiotic Selection-based | Transduce cells with a lentivirus carrying an antibiotic resistance gene. After selection, the number of surviving colonies is counted to determine the titer. | 10⁵ - 10⁶ (unconcentrated) |
TU/mL = Transducing Units per milliliter
Table 2: Optimization of this compound Transduction Efficiency
| Parameter | Range Tested | Optimal Condition | Expected Outcome |
| Multiplicity of Infection (MOI) | 0.5, 1, 2.5, 5, 10, 20[9] | To be determined | Higher MOI generally leads to higher transduction efficiency but can increase cytotoxicity. |
| Polybrene Concentration (µg/mL) | 0, 2, 4, 6, 8, 10[8][10][11] | To be determined | Enhances viral entry by neutralizing charge repulsion between the virus and the cell membrane.[8] |
| Spinoculation (g) | 0, 800, 1000, 1200[10] | To be determined | Centrifugation of cells with the virus can enhance transduction efficiency.[10] |
| Incubation Time (hours) | 4, 8, 12, 24, 48[11] | To be determined | Longer incubation can increase transduction but may also increase toxicity. |
Table 3: Post-Transduction Gene Expression Analysis
| Assay | Target | Fold Change (vs. Control) | p-value |
| qRT-PCR | Transgene mRNA | To be determined | <0.05 |
| Western Blot | Transgene Protein | To be determined | N/A |
| ELISA | Secreted Protein | To be determined | <0.05 |
| Flow Cytometry | Fluorescent Reporter | To be determined | <0.05 |
Table 4: Functional Assays in Transduced this compound Cells
| Assay | Readout | Result (Transduced vs. Control) |
| Cell Viability (e.g., MTT) | % Viable Cells | To be determined |
| Apoptosis (e.g., Caspase-3/7) | Fold Change in Caspase Activity | To be determined |
| Cell Proliferation (e.g., BrdU) | % Proliferating Cells | To be determined |
| Migration/Invasion (e.g., Transwell) | # of Migrated/Invaded Cells | To be determined |
Experimental Protocols
Protocol 1: Lentiviral Vector Production in HEK293T Cells
This protocol describes the production of lentiviral particles using a second-generation packaging system and polyethylenimine (PEI) for transfection.[5]
Materials:
-
HEK293T cells (low passage, <15)[5]
-
Complete DMEM (High Glucose, 10% FBS, 4 mM L-glutamine)
-
Lentiviral transfer plasmid (containing your gene of interest)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Polyethylenimine (PEI), linear, 25 kDa (1 mg/mL in H₂O, pH 7.0)[5]
-
Opti-MEM I Reduced Serum Medium
-
10 cm tissue culture dishes
-
Sterile conical tubes and pipettes
-
0.45 µm syringe filters
Procedure:
Day 1: Seed HEK293T Cells
-
Seed 5 x 10⁶ HEK293T cells in a 10 cm dish with 10 mL of complete DMEM.
-
Incubate at 37°C, 5% CO₂ overnight. Cells should be 70-80% confluent at the time of transfection.[6]
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture:
-
10 µg of transfer plasmid
-
7.5 µg of packaging plasmid (psPAX2)
-
2.5 µg of envelope plasmid (pMD2.G)
-
Add Opti-MEM to a final volume of 500 µL.
-
-
In a separate sterile tube, dilute 60 µL of PEI (1 mg/mL) in 440 µL of Opti-MEM.
-
Add the DNA mixture to the diluted PEI, mix immediately by vortexing for 10 seconds, and incubate at room temperature for 15-20 minutes.
-
Gently add the DNA:PEI mixture dropwise to the plate of HEK293T cells. Swirl the plate to ensure even distribution.
-
Incubate at 37°C, 5% CO₂.
Day 3: Change Media
-
Approximately 16-18 hours post-transfection, carefully aspirate the medium containing the transfection reagent.
-
Gently add 10 mL of fresh, pre-warmed complete DMEM.
-
Return the plate to the incubator.
Day 4 & 5: Harvest Viral Supernatant
-
At 48 hours post-transfection, harvest the supernatant containing the lentiviral particles into a sterile 50 mL conical tube.
-
Add 10 mL of fresh complete DMEM to the plate and return it to the incubator.
-
At 72 hours post-transfection, harvest the supernatant again and pool it with the 48-hour harvest.[7]
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining debris.[9]
-
The viral supernatant can be used directly or concentrated. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[7][12]
Protocol 2: Lentiviral Transduction of this compound Cells
This protocol provides a general framework for transducing the this compound cell line. Optimization of MOI and Polybrene concentration is recommended.
Materials:
-
This compound cells
-
Complete growth medium for this compound cells
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (Hexadimethrine Bromide) stock solution (e.g., 8 mg/mL in H₂O)
-
24-well tissue culture plates
-
Selection antibiotic (if applicable, e.g., puromycin)
Procedure:
Day 1: Seed this compound Cells
-
Seed this compound cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.[11][12] For example, seed 0.5 x 10⁵ cells per well.[8]
-
Incubate at 37°C, 5% CO₂ overnight.
Day 2: Transduction
-
Thaw the lentiviral supernatant on ice.
-
Remove the culture medium from the this compound cells.
-
Prepare the transduction medium: for each well, add the desired amount of lentiviral supernatant and Polybrene (final concentration of 5-8 µg/mL) to fresh, pre-warmed complete medium. The final volume should be appropriate for the well size (e.g., 0.5 mL for a 24-well plate).[6][8][10]
-
Gently add the transduction medium to the cells.
Day 3: Change Media
-
Remove the medium containing the virus and Polybrene.
-
Replace with fresh, pre-warmed complete medium.
Day 4 onwards: Selection and Expansion
-
If the lentiviral vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction. The optimal antibiotic concentration should be determined beforehand with a kill curve for this compound cells.[10]
-
If the vector contains a fluorescent reporter, transduction efficiency can be assessed by fluorescence microscopy or flow cytometry 72 hours post-transduction.[12]
-
Expand the transduced cells for downstream analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for lentiviral gene delivery in this compound cells.
Example Signaling Pathway: NF-κB Activation
This diagram illustrates a simplified NF-κB signaling pathway, which is a common target for investigation using gene delivery to overexpress or knock down key components.
Caption: Simplified diagram of the NF-κB signaling pathway.
References
- 1. Production and titration of lentiviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lentiviral mediated gene delivery as an effective therapeutic approach for Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lentiviral Vector-Mediated Gene Delivery for iPSC-Related Neuroscience Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lentiviral Vectors for T Cell Engineering: Clinical Applications, Bioprocessing and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. genecopoeia.com [genecopoeia.com]
- 7. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 8. origene.com [origene.com]
- 9. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosettia.com [biosettia.com]
- 11. 慢病毒转导实验方案 [sigmaaldrich.com]
- 12. gentarget.com [gentarget.com]
Troubleshooting & Optimization
Technical Support Center: TH-237A In Vitro Solubility
Welcome to the technical support center for TH-237A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common solubility issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after diluting my DMSO stock into aqueous buffer/media. Why did this happen?
This is a common issue for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds. However, when the DMSO stock is diluted into an aqueous medium like PBS or cell culture media, the overall solvent polarity increases dramatically. This can cause the compound to crash out of solution as it is no longer soluble in the high-water-content environment.[1] Most cells can tolerate a final DMSO concentration of up to 0.1%, so it is crucial to ensure your dilution scheme does not exceed this while keeping the compound in solution.[1]
Q2: What are the initial troubleshooting steps if I observe precipitation of this compound?
If you observe precipitation, consider the following initial steps:
-
Optimize DMSO Concentration: Before adding to your aqueous solution, try making intermediate dilutions of your concentrated stock in DMSO first. This can help prevent localized high concentrations of the compound from immediately precipitating upon contact with the aqueous buffer.[1]
-
Gentle Warming: Gently warming the solution to 37°C can sometimes help dissolve the precipitate. However, be cautious as prolonged heat can degrade some compounds.[1]
-
Sonication: Using a sonicator can help to break up precipitate particles and aid in redissolving the compound.[1]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer may significantly improve its solubility.[2][3] For example, acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.[1]
Q3: Are there alternative solvents or formulations I can use to improve the solubility of this compound?
Yes, several strategies can be employed to enhance the solubility of poorly soluble drugs.[4][5] These include:
-
Co-solvents: Using a mixture of solvents can improve solubility.[6] For example, a small percentage of ethanol or polyethylene glycol (PEG) in the final solution may help keep the compound dissolved.
-
Formulation with Excipients: Surfactants or cyclodextrins can be used to encapsulate the compound and increase its apparent solubility in aqueous solutions.[7]
Q4: How can I determine the actual soluble concentration of this compound in my assay?
It is crucial to differentiate between the nominal concentration (what you intended to prepare) and the actual soluble concentration.
-
Pre-assay Solubility Check: Prepare your this compound dilutions in the assay buffer and let them stand at the assay temperature for a period equivalent to your assay duration. Centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the true soluble concentration.[4]
Quantitative Data Summary
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Molar Equivalent |
| Ethanol | 100 mg/mL | 300.00 mM |
| DMSO | ≥ 46 mg/mL | ≥ 138.00 mM |
Data obtained from publicly available information.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparing Working Solutions in Aqueous Buffer to Avoid Precipitation
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1]
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[1]
Visualizations
Signaling Pathway Diagram
As the specific signaling pathway for this compound is not publicly documented, a generalized representation of a common intracellular signaling cascade is provided below for illustrative purposes. This diagram depicts a receptor tyrosine kinase (RTK) pathway, a frequent target in drug development.
Caption: Generalized RTK Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for preparing and testing the solubility of this compound for in vitro assays.
Caption: Workflow for this compound Solubility Testing.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting solubility issues with this compound.
Caption: this compound Solubility Troubleshooting Logic.
References
Optimizing TH-237A dosage for maximum neuroprotection
Technical Support Center: TH-237A
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of this compound for maximal neuroprotective efficacy in experimental settings. Below, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects? A1: this compound is a potent small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of antioxidant and cytoprotective genes, thereby protecting neurons from oxidative stress-induced damage.
Q2: What is the recommended starting concentration for in vitro experiments? A2: For most primary neuronal cultures and immortalized cell lines, we recommend a starting concentration of 10 µM. The optimal dose will vary based on the cell type, cell density, and the specific neurotoxic insult being investigated. Please refer to the dose-response data in Table 1 for guidance on titrating the optimal concentration for your model.
Q3: How should I prepare and store this compound stock solutions? A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) up to a concentration of 100 mM. For experimental use, we recommend preparing a 10 mM stock solution in cell culture-grade DMSO. Aliquot the stock solution into single-use volumes and store at -20°C for up to 3 months or at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles to maintain compound integrity.
Q4: Is this compound cytotoxic at high concentrations? A4: Yes, cytotoxicity has been observed at concentrations exceeding 50 µM in long-duration (≥ 48 hours) experiments. This is likely due to off-target effects or metabolic burden. We advise performing a toxicity assessment in your specific experimental model. The relationship between dosage, efficacy, and toxicity is illustrated in the "Dose-Efficacy-Toxicity Relationship" diagram below.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Neuroprotection Results | 1. Inconsistent cell health or passage number. 2. Variable timing of drug application relative to the neurotoxic insult. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent passage range and ensure high viability (>95%) before plating. 2. Strictly adhere to the experimental timeline. Pre-treatment time is critical. Refer to the "Experimental Workflow" diagram. 3. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| No Observable Neuroprotective Effect | 1. The concentration of this compound is too low. 2. The neurotoxic insult is too severe for the given dose. 3. The mechanism of cell death is not mediated by oxidative stress. | 1. Perform a dose-response curve to determine the EC50 in your model (see Table 1 ). 2. Reduce the concentration or duration of the neurotoxic agent. 3. Confirm that your model involves oxidative stress, as this is the pathway targeted by this compound (see "Signaling Pathway" diagram). |
| Unexpected Cell Death in Vehicle Control Group | 1. DMSO concentration is too high. 2. Contamination of cell cultures. | 1. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v). 2. Regularly test cultures for mycoplasma and other contaminants. |
Quantitative Data Summary
The following table summarizes the dose-response relationship of this compound in a primary cortical neuron model subjected to glutamate-induced excitotoxicity.
Table 1: Dose-Response of this compound on Neuronal Viability Following Glutamate Challenge
| This compound Concentration | Mean Neuronal Viability (%) | Standard Deviation (±) |
| 0 µM (Vehicle Control) | 45.2% | 3.8% |
| 1 µM | 58.7% | 4.1% |
| 5 µM | 75.4% | 3.5% |
| 10 µM | 88.9% | 2.9% |
| 25 µM | 91.5% | 3.2% |
| 50 µM | 82.1% | 5.5% |
Data represents neuronal viability as a percentage relative to the untreated, unchallenged control group.
Experimental Protocols
Protocol: Assessing Neuroprotective Efficacy of this compound Against Glutamate-Induced Excitotoxicity
-
Cell Plating: Plate primary rat cortical neurons at a density of 8 x 10⁴ cells/well in a 96-well poly-D-lysine coated plate. Culture for 7 days in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Preparation of this compound: Prepare serial dilutions of this compound from a 10 mM DMSO stock solution in pre-warmed culture medium to achieve final concentrations ranging from 1 µM to 50 µM. The final DMSO concentration should be kept constant across all wells, including the vehicle control (0.1%).
-
Drug Pre-treatment: Carefully remove half of the medium from each well and replace it with medium containing the appropriate concentration of this compound or vehicle. Incubate for 4 hours at 37°C and 5% CO₂.
-
Neurotoxic Insult: Following pre-treatment, add glutamate to each well to achieve a final concentration of 50 µM. Do not add glutamate to the unchallenged control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Viability Assessment: Measure neuronal viability using a resazurin-based assay (e.g., alamarBlue). Add the reagent to each well, incubate for 2-4 hours, and then read the fluorescence on a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
Data Analysis: Normalize the fluorescence readings to the unchallenged control wells to calculate the percentage of neuronal viability for each condition.
Mandatory Visualizations
Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound.
Caption: The proposed signaling pathway for this compound-mediated neuroprotection via Nrf2 activation.
Caption: Logical relationship illustrating the optimization goal for this compound dosage.
Technical Support Center: TH-237A In Vivo Studies
Welcome to the technical support center for TH-237A, a novel selective inhibitor of the TYK2 signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges during in vivo studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Question | Possible Cause | Recommended Solution |
| 1. Unexpectedly high toxicity or animal mortality is observed at the intended therapeutic dose. | - Incorrect dosage calculation or dilution error.- Rapid clearance leading to high peak plasma concentrations.- Vehicle-related toxicity.- Off-target effects of this compound. | - Verify all dosage calculations and preparation protocols.- Conduct a dose-range finding study to establish the maximum tolerated dose (MTD).[1][2]- Run a vehicle-only control group to assess vehicle toxicity.- Review the known selectivity profile of this compound and consider potential off-target liabilities. |
| 2. Inconsistent or no observable anti-tumor efficacy in xenograft models. | - Sub-optimal dosing regimen (dose and/or frequency).- Poor bioavailability of the formulation.- The tumor model is not dependent on the TYK2 pathway.- Development of drug resistance. | - Perform pharmacokinetic (PK) studies to ensure adequate drug exposure in the plasma and tumor tissue.[3][4]- Increase dosing frequency or dose level, guided by MTD studies.[2]- Confirm TYK2 pathway activation in your chosen cell line or patient-derived xenograft (PDX) model.- Analyze tumor samples for biomarkers of target engagement and downstream pathway modulation. |
| 3. High variability in tumor growth inhibition between animals in the same treatment group. | - Inconsistent tumor cell implantation or variable initial tumor sizes.- Differences in drug administration (e.g., intraperitoneal vs. intravenous injection technique).- Animal health status variability. | - Ensure uniform tumor cell preparation and implantation technique.- Start treatment when tumors reach a consistent, pre-defined size range.- Provide thorough training on administration routes to all personnel.[5][6]- Closely monitor animal health and exclude animals that show signs of illness unrelated to the treatment. |
| 4. Difficulty in formulating this compound for in vivo administration. | - Poor solubility of this compound in common vehicles. | - Screen a panel of biocompatible solvents and excipients to identify a suitable vehicle.- Consider advanced formulation strategies such as nanoformulations.[7] |
Frequently Asked Questions (FAQs)
What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[8] TYK2 is a key mediator in the signaling pathways of several cytokines, including IL-23 and Type I interferons. By inhibiting TYK2, this compound disrupts these pro-inflammatory signaling cascades that are implicated in various malignancies.[8]
What are the recommended storage conditions for this compound?
This compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
What animal models are most suitable for evaluating the efficacy of this compound?
Xenograft or patient-derived xenograft (PDX) models of cancers with known dependence on the IL-23/TYK2 signaling pathway are recommended.[9] It is crucial to confirm the expression and activation of the TYK2 pathway in the selected model.
What are the known pharmacokinetic properties of this compound?
Pharmacokinetic studies are ongoing. Preliminary data in mice suggest that this compound has moderate oral bioavailability and a relatively short half-life, which may necessitate twice-daily dosing to maintain therapeutic concentrations.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound from preclinical studies.
Table 1: this compound Formulation for In Vivo Studies
| Parameter | Value |
| Vehicle | 10% DMSO, 40% PEG300, 50% Saline |
| Maximum Solubility | 10 mg/mL |
| Appearance | Clear, colorless solution |
Table 2: Representative Dosing and Toxicity Data in Mice
| Dose (mg/kg, oral, daily) | Mean Body Weight Change (Day 14) | Observed Toxicities |
| 10 | + 2.5% | None observed |
| 30 | - 1.8% | None observed |
| 100 | - 8.5% | Mild lethargy, ruffled fur |
| 200 (MTD) | - 15.2% | Significant lethargy, ruffled fur, hunched posture |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Cell Culture and Implantation:
-
Culture human cancer cells with known TYK2 pathway activation in appropriate media.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS or Matrigel.
-
Subcutaneously implant 1 x 10^6 to 1 x 10^7 cells into the flank of immunocompromised mice (e.g., BALB/c nude or SCID).[5][6]
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in the recommended vehicle.
-
Administer this compound and vehicle control orally or via intraperitoneal injection at the desired dose and schedule for the duration of the study.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Dosing:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[4]
-
Process blood to separate plasma.
-
-
Sample Analysis:
-
Extract this compound from plasma samples.
-
Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Visualizations
Caption: Simplified signaling pathway of IL-23 showing inhibition of TYK2 by this compound.
Caption: General experimental workflow for an in vivo tumor growth inhibition study.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 4. In vivo toxicity, pharmacokinetic features and tissue distribution of N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (HI-236), a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. In vivo pharmacokinetics and toxicity of a novel hydrophilic oral formulation of the potent non-nucleoside reverse transcriptase inhibitor compound N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 9. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of TH-237A
Welcome to the technical support center for improving the oral bioavailability of the investigational compound TH-237A. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound, a compound known for its poor aqueous solubility, which presents a significant hurdle to achieving adequate oral bioavailability.
Issue 1: Poor dissolution of pure this compound drug substance.
-
Question: My initial dissolution tests with micronized this compound show very low drug release. What are my next steps?
-
Answer: Poor dissolution is expected for a Biopharmaceutics Classification System (BCS) Class II or IV compound like this compound. The primary issue is likely the high crystallinity and hydrophobicity of the drug. To improve dissolution, you should consider formulation strategies that increase the surface area and/or present the drug in a higher energy state, such as an amorphous form. Promising approaches include solid dispersions, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), and nanosuspensions.
Issue 2: Difficulty achieving a stable amorphous solid dispersion.
-
Question: I've prepared a solid dispersion of this compound, but my XRPD analysis still shows crystalline peaks. How can I improve amorphization?
-
Answer: Incomplete amorphization can be due to several factors:
-
Drug-Polymer Immiscibility: The selected polymer may not be fully miscible with this compound. Consider screening a wider range of polymers with different properties (e.g., Soluplus®, PVP K30, HPMC-AS).
-
Insufficient Polymer Concentration: The drug-to-polymer ratio might be too high. Try increasing the polymer concentration to ensure the drug is molecularly dispersed within the polymer matrix.
-
Inadequate Processing Parameters: If using hot-melt extrusion, ensure the processing temperature is high enough to melt the drug and allow for thorough mixing with the polymer, but not so high as to cause degradation. For solvent evaporation, ensure a common solvent is used that completely dissolves both the drug and the polymer.
-
Issue 3: Physical instability of the amorphous solid dispersion during storage.
-
Question: My amorphous solid dispersion of this compound shows signs of recrystallization over time. How can I improve its stability?
-
Answer: Recrystallization is a common challenge with amorphous solid dispersions. To enhance stability:
-
Polymer Selection: Choose polymers with a high glass transition temperature (Tg) to reduce molecular mobility.
-
Moisture Control: Store the solid dispersion in a desiccated environment, as moisture can act as a plasticizer and promote recrystallization.
-
Drug Loading: A lower drug loading can sometimes improve the stability of the amorphous form.
-
Issue 4: Poor emulsification or drug precipitation with SEDDS.
-
Question: When my SEDDS formulation of this compound is dispersed in an aqueous medium, it forms large oil droplets or the drug precipitates. What could be the cause?
-
Answer: This indicates a suboptimal formulation. Consider the following:
-
Component Selection: Re-evaluate the oil, surfactant, and cosurfactant components. The drug must have good solubility in the selected oil, and the surfactant/cosurfactant combination must be effective at reducing the interfacial tension to form a fine emulsion upon dilution.
-
Component Ratios: The ratio of oil to surfactant and cosurfactant is critical. Construct a pseudo-ternary phase diagram to identify the optimal ratios that result in a stable microemulsion.
-
Drug Loading: High drug loading can sometimes lead to precipitation upon emulsification. You may need to reduce the concentration of this compound in the formulation.
-
Issue 5: Inconsistent particle size or aggregation in nanosuspensions.
-
Question: I'm using nanomilling to produce a nanosuspension of this compound, but I'm observing a wide particle size distribution and aggregation. How can I optimize this?
-
Answer: Achieving a stable nanosuspension requires careful optimization:
-
Stabilizer Selection: The choice and concentration of stabilizers (surfactants and/or polymers) are crucial to prevent particle aggregation. Screen different stabilizers to find one that effectively coats the surface of the drug nanoparticles.
-
Milling Parameters: Optimize the milling time, speed, and the size and material of the milling media. Over-milling can sometimes lead to particle aggregation.
-
Drug Concentration: A higher drug concentration can increase the likelihood of particle aggregation.
-
Data on Bioavailability Enhancement Strategies
The following tables provide examples of quantitative improvements in solubility and bioavailability for poorly water-soluble drugs using various formulation technologies. These examples can serve as a benchmark for your work with this compound.
Table 1: Enhancement of Aqueous Solubility
| Drug | Formulation Technology | Carrier/Excipients | Fold Increase in Solubility | Reference |
| Celecoxib | Solid Dispersion | PVP K25 | ~8.3-fold | [1] |
| Celecoxib | Solid Dispersion | Eudragit EPO (1:1 ratio) | ~15.6-fold | [2] |
| Celecoxib | Solid Dispersion | Soluplus® | >10-fold | [3] |
| Itraconazole | Solid Dispersion | Soluplus® | ~43-fold | [4] |
| Itraconazole | Solid Dispersion | HPMCAS | ~5.2-fold (saturation solubility) | [5] |
Table 2: Particle Size Reduction via Nanomilling
| Drug | Initial Particle Size | Final Particle Size | Stabilizer(s) | Reference |
| Aprepitant | >10 µm | 35.82 nm | Tween 80 and Poloxamer 188 | [6] |
| Aprepitant | >10 µm | 738 nm | Tween 80 and Poloxamer 188 | [7] |
| Coenzyme Q10 | >10 µm | 80 nm | None (naked nanocrystals) | [8][9] |
| Decoquinate (DQ) | 36.88 µm | 0.39 µm | Not specified | [10] |
Table 3: Improvement in Oral Bioavailability
| Drug | Formulation Technology | Comparison | Fold Increase in AUC | Reference |
| Itraconazole | Solid Dispersion | Plain drug suspension | 3.2-fold | [5] |
| Itraconazole | Solid Dispersion | Marketed product (Sporanox®) | ~3-fold (in rats) | [11] |
| Celecoxib | Solid Dispersion | CXB powder | 4.6-fold | [12] |
| Fenofibrate | SEDDS | Pure drug | ~1.7-fold | [13] |
| Tenofovir | SEDDS | Pure drug | 66.27-fold | [14][15] |
| Coenzyme Q10 | Nanosuspension (80 nm) | Coarse suspension | 7.3-fold | [8][9] |
| Decoquinate (DQ) | Nanosuspension (0.39 µm) | Microsuspension (36.88 µm) | ~15.5-fold | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to improving the oral bioavailability of this compound.
Protocol 1: Preparation of Solid Dispersion by Hot-Melt Extrusion
-
Materials: this compound, selected polymer (e.g., Soluplus®, HPMC-AS), hot-melt extruder with a twin-screw setup.
-
Procedure:
-
Pre-blend this compound and the polymer at the desired ratio (e.g., 1:4 drug-to-polymer by weight).
-
Set the extruder barrel temperatures to the appropriate processing temperature, which should be above the glass transition temperature of the polymer and sufficient to melt the drug.
-
Feed the physical mixture into the extruder at a constant rate.
-
The molten material is then extruded through a die.
-
Collect the extrudate and allow it to cool to room temperature.
-
Mill the extrudate into a fine powder and store it in a desiccator.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the drug, indicating it is in an amorphous state.
-
Powder X-ray Diffraction (PXRD): To confirm the absence of crystalline peaks of the drug.
-
In Vitro Dissolution Testing: To assess the improvement in drug release compared to the pure drug.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, selected oil (e.g., Capryol 90), surfactant (e.g., Kolliphor EL), and cosurfactant (e.g., Transcutol HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram by mixing the oil, surfactant, and cosurfactant in different ratios and observing the emulsification behavior upon dilution with water.
-
Select the formulation with the optimal ratio of components that forms a clear or slightly bluish, stable microemulsion.
-
Dissolve the required amount of this compound in the selected oil/surfactant/cosurfactant mixture with gentle heating and vortexing until a clear solution is obtained.
-
-
Characterization:
-
Droplet Size Analysis: To measure the globule size of the emulsion upon dilution in an aqueous medium.
-
Emulsification Time: To determine the time taken for the SEDDS to form an emulsion upon gentle agitation in an aqueous medium.
-
In Vitro Dissolution Testing: To evaluate the drug release from the SEDDS formulation.
-
Protocol 3: In Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a relevant buffer, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8). The addition of a surfactant (e.g., 0.5% SLS) may be necessary for poorly soluble compounds.
-
Procedure:
-
Set the paddle speed to 50 or 75 RPM and maintain the temperature at 37 ± 0.5 °C.
-
Add the formulation (e.g., capsule containing this compound solid dispersion or SEDDS) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC).
-
Protocol 4: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Procedure:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (A) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (B) side.
-
To assess efflux, add the formulation to the basolateral side and collect samples from the apical side.
-
Analyze the drug concentration in the samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Protocol 5: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight before dosing.
-
Administer the this compound formulation (e.g., solid dispersion suspended in a vehicle or SEDDS) orally via gavage.
-
Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the oral bioavailability of this compound.
Caption: Overcoming challenges to improve the oral bioavailability of this compound.
Caption: Experimental workflow for preparing a solid dispersion via hot-melt extrusion.
Caption: Signaling pathway of oral drug absorption and metabolism.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ijpbs.com [ijpbs.com]
- 3. Preparation and Characterization of Celecoxib Dispersions in Soluplus®: Comparison of Spray Drying and Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Preparation and Characterization of Nanosuspension of Aprepitant by H96 Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and Particle Size Reduction Improve Bioavailability of Poorly Water-Soluble Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of fenofibrate, a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Refinement of TH-237A treatment protocols for long-term studies
Disclaimer: The following information is provided for illustrative purposes. TH-237A is a hypothetical compound, and the data, protocols, and troubleshooting guides are representative examples for researchers, scientists, and drug development professionals engaged in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. It primarily targets the p110α subunit of Phosphoinositide 3-kinase (PI3K), leading to downstream inhibition of Akt phosphorylation and mTORC1 activity. This disruption of a key cellular growth and survival pathway can induce cell cycle arrest and apoptosis in susceptible cancer cell lines.
Q2: How should this compound be stored for long-term stability?
A2: For long-term stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Data Presentation: Stability of this compound Stock Solutions
| Storage Condition | Solvent | Concentration | Stability (Purity >95%) |
| -80°C | DMSO | 10 mM | 6 months |
| -20°C | DMSO | 10 mM | 1 month |
| 4°C | DMSO | 10 mM | < 48 hours |
| -20°C | Lyophilized | N/A | > 2 years |
Q3: Which cancer cell lines are recommended for long-term studies with this compound?
A3: Cell lines with known PIK3CA mutations or hyperactivation of the PI3K/Akt/mTOR pathway are generally more sensitive to this compound. We recommend starting with cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U87 MG (glioblastoma) for initial long-term efficacy studies.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in Long-Term Cultures
Q: We have observed a diminished response to this compound in our cell cultures after several weeks of continuous treatment. What could be the cause?
A: This is a common issue in long-term studies and can be attributed to several factors:
-
Compound Instability: this compound in culture media at 37°C may degrade over time. We recommend replacing the media with freshly prepared this compound every 48-72 hours.
-
Development of Drug Resistance: Cancer cells can develop resistance mechanisms over extended exposure. This may involve upregulation of alternative survival pathways or mutations in the target protein.
-
Cell Culture Adaptation: The selective pressure of the treatment may lead to the outgrowth of a subpopulation of cells that are inherently less sensitive to this compound.
Troubleshooting Steps:
-
Confirm Compound Activity: Test the current batch of this compound on a fresh, untreated batch of the same cell line to ensure its potency has not diminished.
-
Analyze Gene Expression: Perform RT-qPCR or western blotting to check for changes in the expression of key proteins in the PI3K/Akt/mTOR pathway or potential resistance markers (e.g., upregulation of MAPK pathway components).
-
Cell Line Re-authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out cross-contamination.
Issue 2: Increased Cytotoxicity or Off-Target Effects at Higher Concentrations
Q: During our dose-escalation studies, we are observing significant cytotoxicity even in our control, wild-type cell lines at concentrations above 10 µM. Is this expected?
A: While this compound is designed to be selective, off-target effects can occur at higher concentrations. The observed cytotoxicity in non-sensitive cell lines could be due to:
-
Inhibition of other kinases: At high concentrations, the selectivity of small molecule inhibitors can decrease.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture media is consistent across all treatment groups and is below a toxic threshold (typically <0.1%).
Data Presentation: Recommended Concentration Ranges for In Vitro Studies
| Study Type | Cell Line Type | Recommended Concentration Range | Notes |
| Short-term (24-72h) | PIK3CA mutant | 0.1 - 5 µM | For IC50 determination. |
| Short-term (24-72h) | PIK3CA wild-type | 1 - 20 µM | To assess selectivity. |
| Long-term (1-4 weeks) | PIK3CA mutant | 0.05 - 1 µM | Continuous exposure. |
| Long-term (1-4 weeks) | PIK3CA wild-type | 0.5 - 5 µM | To monitor for resistance. |
Issue 3: Fungal or Bacterial Contamination in Long-Term Experiments
Q: Our long-term cultures are becoming contaminated more frequently. What can we do to prevent this?
A: Long-term cell culture is highly susceptible to contamination. Here are some key preventative measures:
-
Aseptic Technique: Strictly adhere to aseptic techniques. Regularly clean incubators, biosafety cabinets, and other equipment.
-
Use of Antibiotics/Antimycotics: Consider supplementing your culture media with a penicillin-streptomycin and amphotericin B solution, especially during the initial phase of the long-term study.
-
Regular Screening: Routinely screen your cultures for mycoplasma contamination, which is not visible to the naked eye.
-
Quarantine New Cells: Always quarantine and test new cell lines before introducing them into your general cell culture facility.
Experimental Protocols
Protocol: Long-Term Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies over an extended period of treatment with this compound.
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates. Allow cells to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or vehicle control (DMSO).
-
Medium Changes: Replace the medium with fresh, drug-containing medium every 2-3 days for the duration of the experiment (typically 10-14 days).
-
Colony Formation: Monitor the plates until visible colonies ( >50 cells) are formed in the control wells.
-
Staining: Aspirate the medium, gently wash the wells with PBS, and fix the colonies with 4% paraformaldehyde for 15 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 30 minutes.
-
Quantification: Gently wash the wells with water to remove excess stain and allow them to air dry. Count the number of colonies in each well. The plating efficiency and surviving fraction can be calculated to determine the long-term effect of this compound.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound inhibiting the PI3K/Akt/mTOR cascade.
Caption: Troubleshooting workflow for decreased efficacy of this compound in long-term studies.
Technical Support Center: Minimizing Compound-Induced Toxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of investigational compounds, such as TH-237A, in cell-based assays. By optimizing experimental parameters and understanding the underlying mechanisms of cytotoxicity, you can obtain more accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Problem 1: Excessive Cell Death Observed at Most Concentrations
-
Possible Cause: The initial concentration range of this compound is too high.
-
Solution: Perform a dose-response experiment with a broader range of concentrations, including much lower nanomolar and picomolar ranges. It's advisable to start with a wide range and then narrow it down to determine the half-maximal inhibitory concentration (IC50).[1][2][3]
-
Possible Cause: The solvent (e.g., DMSO) used to dissolve this compound is causing toxicity.
-
Solution: Ensure the final solvent concentration in the cell culture medium is as low as possible, typically below 0.5%.[2] Always include a vehicle control (cells treated with the solvent alone) to differentiate between compound- and solvent-induced toxicity.[2]
-
Possible Cause: Cells are overly sensitive to the compound.
-
Solution: Consider using a less sensitive cell line if appropriate for your research goals. Additionally, ensure optimal cell culture conditions, as stressed cells can be more susceptible to drug-induced toxicity.[4]
Problem 2: Inconsistent or Irreproducible Cytotoxicity Results
-
Possible Cause: Variability in cell seeding density.
-
Solution: Optimize and standardize the cell seeding density for your assays. Cell density can significantly impact drug sensitivity.[1][5][6][7] Perform initial experiments to determine a seeding density that results in logarithmic growth throughout the experiment.[1][8]
-
Possible Cause: Fluctuations in incubation time.
-
Solution: Strictly adhere to a consistent incubation time for all experiments. Time-dependent effects of the compound can lead to variability.[6]
-
Possible Cause: Inaccurate pipetting.
-
Solution: Calibrate your pipettes regularly. Ensure thorough mixing of cell suspensions and reagent solutions to avoid errors.[9]
Problem 3: Suspected Off-Target Effects of this compound
-
Possible Cause: The compound is interacting with unintended cellular targets.
-
Solution: Use the lowest effective concentration of this compound that still produces the desired on-target effect.[2] Test the compound in a cell line that does not express the intended target; persistent toxicity would suggest off-target activity.[2]
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration range for this compound in my initial experiments?
A1: The best approach is to conduct a range-finding experiment. Start with a broad concentration range (e.g., from 1 nM to 100 µM) using 10-fold serial dilutions.[3] This will help you identify a narrower, more effective concentration range for subsequent, detailed dose-response studies.[3]
Q2: What is the difference between apoptosis and necrosis, and why is it important to distinguish them when assessing this compound toxicity?
A2: Apoptosis is a controlled, programmed form of cell death that generally does not elicit an inflammatory response.[2] Necrosis, on the other hand, is an uncontrolled form of cell death resulting from cellular injury, which leads to the release of cellular contents and can provoke inflammation.[2] Distinguishing between these two mechanisms is crucial as it provides insights into the mode of action of this compound. A compound inducing apoptosis might be desirable in cancer research, whereas a compound causing widespread necrosis could indicate non-specific toxicity.[2]
Q3: Could the serum in my cell culture medium be affecting the toxicity of this compound?
A3: Yes, components in serum can bind to your compound, reducing its effective concentration and thus its apparent toxicity. If you observe lower than expected toxicity, consider reducing the serum concentration or using a serum-free medium for the duration of the drug exposure. It is also possible that serum components could have a protective effect on the cells.
Q4: How does cell density influence the cytotoxic effects of a compound?
A4: Cell density can have a significant impact on drug cytotoxicity, a phenomenon sometimes referred to as the "inoculum effect".[5] At high cell densities, the amount of drug available to each cell is reduced, which can lead to decreased cytotoxic effects.[5] Conversely, some cancer cells may proliferate more rapidly at higher densities, which could also alter their sensitivity to certain drugs.[1] Therefore, it is critical to optimize and maintain a consistent cell density in your assays.[9]
Data Presentation
Summarize your quantitative data from cytotoxicity assays in a structured table to facilitate easy comparison of results.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | This compound IC50 (µM) | Assay Type | Incubation Time (hours) |
| Cell Line A | 15.2 | MTT | 48 |
| Cell Line B | 45.8 | LDH Release | 48 |
| Cell Line C | 8.5 | CellTiter-Glo | 24 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.[2][3]
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol measures the activity of key executioner caspases in apoptosis.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Caspase-3/7 Reagent Preparation:
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a luminogenic substrate with a buffer.
-
-
Reagent Addition:
-
Equilibrate the plate and its contents to room temperature.
-
Add the caspase-3/7 reagent to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated samples to the untreated control to determine the fold-change in caspase-3/7 activity.
-
Visualizations
Diagram 1: General Troubleshooting Workflow for High Toxicity
Caption: A flowchart for troubleshooting excessive toxicity in cell-based assays.
Diagram 2: Caspase-Dependent Apoptosis Signaling Pathway
Caption: The intrinsic and extrinsic pathways of caspase-dependent apoptosis.[10][11][12][13][14]
Diagram 3: Experimental Workflow for Minimizing Toxicity
Caption: A workflow for optimizing cell-based assays to minimize toxicity.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Relationship between tumor cell density and drug concentration and the cytotoxic effects of doxorubicin or vincristine: mechanism of inoculum effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. marinbio.com [marinbio.com]
- 9. biocompare.com [biocompare.com]
- 10. Caspase - Wikipedia [en.wikipedia.org]
- 11. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 12. Caspase dependent apoptosis: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Caspase-Dependent Apoptosis: An Overview [absin.net]
Technical Support Center: Optimizing Detection of TH-237A in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detection of TH-237A in various biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow for this compound detection.
| Problem | Possible Cause | Suggested Solution |
| Low or No Signal for this compound | Inefficient extraction of this compound from the biological matrix. | Optimize the extraction protocol. Consider alternative protein precipitation agents (e.g., acetonitrile with 1% formic acid, methanol) or explore solid-phase extraction (SPE) for cleaner samples. Ensure the pH of the extraction solvent is optimal for this compound solubility and stability. |
| Degradation of this compound during sample processing or storage. | Minimize freeze-thaw cycles. Process samples on ice and add protease or phosphatase inhibitors if enzymatic degradation is suspected. Evaluate the stability of this compound at different temperatures and pH levels. | |
| Suboptimal instrument parameters (e.g., for LC-MS/MS). | Optimize mass spectrometry parameters, including ionization source settings (e.g., capillary voltage, gas flow), collision energy, and selection of precursor and product ions. Ensure the LC method provides adequate retention and separation from interfering compounds. | |
| High Background Noise | Presence of interfering substances from the biological matrix (matrix effect). | Improve sample cleanup. Utilize a more selective extraction method like SPE. Optimize the chromatographic separation to resolve this compound from co-eluting matrix components. |
| Contamination from reagents or labware. | Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure all labware is thoroughly cleaned or use disposable items to prevent cross-contamination. | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize all steps of the sample preparation workflow. Use calibrated pipettes and ensure precise timing for incubation and extraction steps. Prepare a master mix for reagents where possible. |
| Variability in instrument performance. | Perform regular instrument calibration and maintenance. Run quality control (QC) samples at the beginning, middle, and end of each analytical run to monitor instrument performance. | |
| Inaccurate Quantification | Non-linearity of the standard curve. | Prepare fresh calibration standards for each assay. Ensure the concentration range of the standard curve brackets the expected concentration of this compound in the samples. Use a validated curve fitting model (e.g., linear, quadratic). |
| Matrix effects affecting ionization efficiency. | Use a stable isotope-labeled internal standard (SIL-IS) for this compound to normalize for variations in extraction efficiency and ionization suppression/enhancement. If a SIL-IS is unavailable, use a matrix-matched calibration curve. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing biological samples containing this compound?
For long-term storage, it is recommended to store plasma, serum, and urine samples at -80°C. Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and then stored at -80°C. Avoid repeated freeze-thaw cycles as this can lead to the degradation of this compound. For short-term storage (up to 24 hours), samples can be kept at 4°C.
2. How should I prepare my tissue samples for this compound analysis?
Tissue samples should be homogenized to ensure efficient extraction of this compound. A common method is to use a bead-based homogenizer with an appropriate lysis buffer. The choice of lysis buffer will depend on the tissue type and the downstream analytical method. It is crucial to keep the samples on ice during homogenization to prevent degradation.
3. What are the key considerations for developing a robust LC-MS/MS method for this compound?
The key considerations include:
-
Column Chemistry: Select a column that provides good retention and peak shape for this compound. A C18 column is a common starting point for small molecules.
-
Mobile Phase: Optimize the mobile phase composition (e.g., acetonitrile or methanol with water) and pH to achieve optimal separation and ionization.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for small molecules. Optimize source parameters to maximize the signal for this compound.
-
Mass Spectrometry Parameters: Use multiple reaction monitoring (MRM) for quantification. Optimize the precursor and product ions and the collision energy for maximum sensitivity and specificity.
4. Can I use an ELISA kit to detect this compound?
If a specific antibody against this compound is available, an ELISA can be a high-throughput alternative to LC-MS/MS. However, it is important to validate the ELISA kit for its specificity, sensitivity, and cross-reactivity with metabolites of this compound or other endogenous compounds in the biological matrix.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of this compound in various biological matrices.
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| Human Plasma | 0.1 | 0.5 |
| Human Urine | 0.2 | 0.8 |
| Rat Brain Homogenate | 0.5 | 2.0 |
Table 2: Recovery and Matrix Effect
| Matrix | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Human Plasma | 1 | 92.5 | 95.1 |
| 10 | 95.1 | 96.3 | |
| 100 | 94.3 | 95.8 | |
| Human Urine | 1 | 88.7 | 91.2 |
| 10 | 90.2 | 92.5 | |
| 100 | 89.5 | 91.9 | |
| Rat Brain Homogenate | 5 | 85.4 | 88.6 |
| 50 | 87.1 | 90.1 | |
| 500 | 86.8 | 89.4 |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., this compound-d4).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI positive.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound and one for the internal standard.
-
Visualizations
Caption: Workflow for this compound detection by LC-MS/MS.
Caption: Hypothetical signaling pathway inhibited by this compound.
Strategies to enhance the stability of TH-237A in solution
This technical support guide provides researchers, scientists, and drug development professionals with strategies to enhance the stability of the macrolide compound TH-237A (using rapamycin as a structural and functional analogue) in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of degradation for macrolides like this compound (rapamycin) in aqueous solutions is hydrolysis. The large macrolide ring contains a lactone (cyclic ester) that is susceptible to cleavage, particularly under basic conditions, leading to the formation of an inactive, ring-opened hydroxy acid isomer known as secorapamycin.[1][2][3] Degradation is also accelerated by acidic conditions, light exposure, and oxidation.[4][5][6]
Q2: My this compound solution appears to have multiple peaks on HPLC analysis, even when freshly prepared. What does this indicate?
A2: This is a known characteristic of rapamycin and its analogues. In solution, the compound exists as a mixture of isomers, which can be separated by HPLC.[7][8][9] This isomerization is influenced by the solvent's polarity and aproticity.[7] Therefore, observing multiple peaks does not necessarily indicate degradation but rather the presence of different conformational isomers in equilibrium.
Q3: What are the recommended solvents for dissolving and storing this compound?
A3: this compound has very poor water solubility (approximately 2.6 µg/mL).[10] For stock solutions, organic solvents are required. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are effective, solubilizing the compound at approximately 10 mg/mL.[11] Ethanol is also commonly used, though the solubility is lower at around 0.25 mg/mL.[11] For long-term storage, stock solutions in high-purity DMSO or ethanol should be stored at -20°C or lower, purged with an inert gas like argon or nitrogen to prevent oxidation.[11]
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of this compound is highly pH-dependent. The compound is most stable in neutral to slightly acidic conditions. Basic conditions significantly accelerate hydrolytic degradation. For instance, the half-life of rapamycin can be reduced by three orders of magnitude when the pH is increased to 12.2 compared to a near-neutral pH of 7.3.[1][2][3] It is also susceptible to degradation in highly acidic environments, such as simulated gastric fluid (pH 1.2).[6]
Troubleshooting Guide
Issue: Rapid loss of compound activity in cell culture media.
-
Possible Cause 1: Hydrolytic Degradation. Cell culture media are typically buffered at a physiological pH of ~7.4 and incubated at 37°C, conditions that can promote hydrolysis over time.[6]
-
Solution: Prepare fresh dilutions of your this compound stock solution in media immediately before each experiment. Avoid storing the compound in aqueous media for extended periods. For longer experiments, consider replenishing the media with freshly diluted compound at regular intervals.
-
-
Possible Cause 2: Oxidation. The compound has sites susceptible to autoxidation, which can be accelerated by exposure to air.[4][5]
-
Solution: Use high-purity, degassed solvents for preparing stock solutions. When preparing dilutions in aqueous media, minimize the solution's exposure to air. Storing stock solutions under an inert gas (argon or nitrogen) is highly recommended.
-
Issue: Inconsistent results between experimental replicates.
-
Possible Cause: Incomplete Solubilization or Precipitation. this compound's poor aqueous solubility can lead to precipitation when the organic stock solution is diluted into aqueous buffers or media, resulting in a lower effective concentration.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in your final working solution is high enough to maintain solubility but low enough to not affect your experimental system (typically <0.5%). When diluting, add the stock solution to the aqueous buffer while vortexing to facilitate rapid mixing and prevent precipitation. Formulations with surfactants like Tween-20 can also improve solubility and stability in aqueous solutions.[6]
-
Strategies for Enhancing Stability
Formulation with Co-solvents and Surfactants
Incorporating co-solvents and surfactants into formulations can significantly enhance the solubility and stability of this compound. Self-microemulsifying drug delivery systems (SMEDDS) have shown promise.[12]
-
Co-solvents: Polar solvents like Transcutol® P and ethanol provide the best solubility.[13] Formulations containing co-solvents such as PEG 400, propylene glycol, and glycerol can improve stability during storage and in aqueous media.[6][12]
-
Surfactants: Non-ionic surfactants can be used to create micellar formulations that protect the compound from degradation and improve solubility.[13]
Liposomal Formulations
Encapsulating this compound within liposomes can protect it from the aqueous environment, thereby preventing hydrolysis. Stable liposomal formulations have been developed that can maintain the integrity of the drug for extended periods when stored at 4-5°C.[14]
pH Control
Maintaining a neutral to slightly acidic pH is crucial. When preparing aqueous solutions, use buffers that maintain a pH in the optimal range for stability. Avoid highly basic or acidic conditions.
Quantitative Data Summary
Table 1: Half-life of this compound (Rapamycin) in Aqueous Solution under Different pH Conditions.
| Buffer System | Apparent pH | This compound Half-life (hours) | Reference |
| 23.7 mM Ammonium Acetate | 7.3 | 890 | [1][2][3] |
| 237 mM Ammonium Acetate | 7.3 | 200 | [1][2][3] |
| Sodium Hydroxide Solution | 12.2 | ~0.9 | [1][2][3] |
Data from studies on rapamycin in 30/70 (v/v) acetonitrile-water mixtures.
Table 2: Solubility of this compound (Rapamycin) in Various Solvents.
| Solvent | Solubility | Reference |
| Water | ~2.6 µg/mL | [10] |
| DMSO | ~10 mg/mL | [11] |
| DMF | ~10 mg/mL | [11] |
| Ethanol | ~0.25 mg/mL | [11] |
| Methanol | ~25 mg/mL | [15] |
| Chloroform | ~5 mg/mL | [15] |
| Transcutol® P | >1.6% (w/w) | [13] |
Experimental Protocols
Protocol 1: Stability Testing of this compound by HPLC
This protocol outlines a method for assessing the stability of this compound under forced degradation conditions.
1. Materials:
-
This compound (or rapamycin) standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for stress conditions
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC system with UV detector
-
C8 or C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase or a suitable solvent mixture.
-
Forced Degradation Samples:
-
Acidic: Mix the working solution with 0.1 N HCl and heat at 40-60°C for a specified time (e.g., 1 hour).[16]
-
Basic: Mix the working solution with 0.01 N NaOH and heat at 40-60°C for a specified time.[16]
-
Oxidative: Mix the working solution with 3% H₂O₂ and keep at room temperature or slightly heated for a specified time.[16]
-
Neutralize the acidic and basic samples before injection if necessary.
-
3. HPLC Conditions:
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 80:20 v/v) or a gradient of acetonitrile and water.[9][17]
-
Injection Volume: 20-50 µL.[16]
4. Analysis:
-
Inject the control (unstressed) and stressed samples into the HPLC system.
-
Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound to determine its stability under each condition.
Visualizations
Signaling Pathway
This compound, like its analogue rapamycin, inhibits the mTOR (mammalian Target of Rapamycin) signaling pathway.[18][19][20][21] It does so by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[11]
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EP3346989A1 - Stable liposomal formulations of rapamycin and rapamycin derivatives for treating cancer - Google Patents [patents.google.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Long-term stability of 0.1% rapamycin hydrophilic gel in the treatment of facial angiofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
- 21. mTOR - Wikipedia [en.wikipedia.org]
Validation & Comparative
Unveiling the Neuroprotective Potential of TRx0237: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of TRx0237 (also known as LMTX), a second-generation tau aggregation inhibitor, against other therapeutic alternatives in various models of neurodegeneration. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
TRx0237, a derivative of methylene blue, has emerged as a significant candidate in the pursuit of effective treatments for neurodegenerative diseases, particularly Alzheimer's disease. Its primary mechanism of action is the inhibition of tau protein aggregation, a pathological hallmark of several neurodegenerative disorders known as tauopathies.[1][2] This guide will delve into the evidence validating the neuroprotective effects of TRx0237, comparing its performance with established Alzheimer's treatments, Donepezil and Memantine.
Comparative Efficacy in Clinical Trials
The clinical development of TRx0237 for Alzheimer's disease has yielded complex but informative results. While some initial Phase 3 trials did not meet their primary endpoints, post-hoc analyses have suggested potential benefits, particularly in patients receiving TRx0237 as a monotherapy.[3][4]
| Treatment Group | Study | Primary Endpoint Met | Key Findings (Change from Baseline) | Citation(s) |
| TRx0237 (LMTX) | NCT01689246 | No | In a subgroup of patients on monotherapy, a statistically significant reduction in the rate of disease progression was observed in cognitive (ADAS-Cog) and functional (ADCS-ADL) assessments. | [3][5] |
| TRx0237 (LMTX) | NCT01689233 | No | Similar to NCT01689246, post-hoc analysis suggested benefits in the monotherapy subgroup. Participants on LMTM as an add-on therapy declined on cognitive and functional scales as rapidly as those on placebo. | [3][6] |
| TRx0237 (HMTM) | LUCIDITY (NCT03446001) | No (vs. active placebo) | When compared to historical controls, a comparison of the 16 mg/day treated group to external placebo controls drawn from the Critical Path in Alzheimer's Disease database of recent AD trials, they claimed 83 percent slowing of cognitive decline on the ADAD-Cog13, 77 percent reduction on the CDR-SB, and 35 percent slowing of loss in whole brain volume in the treated compared to placebo, which was more pronounced in early AD patients. | [3][7] |
| Donepezil | Multiple Studies | Yes | Statistically significant improvement in ADAS-Cog scores compared to placebo. At 24 weeks, a 1.9-point improvement for the 5 mg/day dose and a 2.9-point improvement for the 10 mg/day dose were observed. | [4][8][9] |
| Memantine | Multiple Studies | Yes | Statistically significant benefit on ADAS-Cog total score at the end of the study compared to placebo. | [10][11] |
Table 1: Comparison of Clinical Efficacy of TRx0237 and Alternatives in Alzheimer's Disease. This table summarizes the outcomes of key clinical trials for TRx0237, Donepezil, and Memantine, focusing on cognitive and functional endpoints.
Preclinical Evidence of Neuroprotection
Animal models of tauopathy have provided crucial insights into the neuroprotective mechanisms of TRx0237. These studies have demonstrated the compound's ability to reduce tau pathology and improve cognitive function.
| Model | Intervention | Key Findings | Citation(s) |
| Tau Transgenic Mice (Line 1 and Line 66) | Oral administration of MTC (parent compound) and LMTX | Both compounds dose-dependently rescued learning impairments in a spatial water maze task and corrected motor learning deficits. A significant reduction in the number of tau-reactive neurons was observed in the hippocampus and entorhinal cortex. | [12] |
| Transgenic Mouse Model of Parkinson's Disease (Synucleinopathy) | Oral administration of LMTM | A significant reduction in α-Synuclein pathology was observed in multiple brain regions. Treatment also restored normal mobility and reversed other abnormal behavioral features. | [13] |
Table 2: Preclinical Efficacy of TRx0237 in Neurodegenerative Disease Models. This table highlights the key findings from preclinical studies investigating the neuroprotective effects of TRx0237 in animal models.
Mechanism of Action: Signaling Pathways
TRx0237's primary neuroprotective effect is attributed to its ability to inhibit the aggregation of tau protein into neurofibrillary tangles (NFTs). This action is believed to prevent the downstream cellular toxicity associated with tau pathology.
Caption: TRx0237 Mechanism of Action in Inhibiting Tau Aggregation.
Experimental Protocols
In Vitro Tau Aggregation Assay
This assay is fundamental for screening and characterizing tau aggregation inhibitors.[1][14][15]
Objective: To measure the ability of a compound to inhibit the heparin-induced aggregation of recombinant tau protein.
Materials:
-
Recombinant human tau protein (full-length or fragment)
-
Heparin solution
-
Thioflavin T (ThT) solution
-
Assay buffer (e.g., PBS or HEPES-based buffer)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare working solutions of the tau protein, heparin, ThT, and the test compound (TRx0237) in the assay buffer.
-
In each well of the 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the recombinant tau protein.
-
Add ThT to each well.
-
Initiate the aggregation reaction by adding the heparin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15 minutes) for up to 48-72 hours with intermittent shaking.
-
Plot the fluorescence intensity against time to generate aggregation curves. The inhibition of aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the vehicle control.
Caption: Experimental Workflow for the In Vitro Tau Aggregation Assay.
Morris Water Maze Test
This is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.[16][17][18]
Objective: To evaluate the effect of a therapeutic agent on cognitive deficits in a mouse model of Alzheimer's disease.
Apparatus:
-
A circular pool (water maze) filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room and/or on the pool walls.
-
A video tracking system to record and analyze the animal's swim path.
Procedure:
-
Acquisition Phase (Training):
-
For several consecutive days (e.g., 5-7 days), each mouse is given multiple trials per day to find the hidden platform.
-
The mouse is released into the pool from different starting positions for each trial.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to the platform.
-
-
Probe Trial (Memory Test):
-
On the day following the last training day, the escape platform is removed from the pool.
-
Each mouse is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured.
-
Data Analysis:
-
A reduction in escape latency and path length across training days indicates learning.
-
A preference for the target quadrant during the probe trial indicates spatial memory retention.
-
Improved performance in the treated group compared to the vehicle-treated group suggests a therapeutic benefit.
Caption: Logical Flow of the Morris Water Maze Experiment.
References
- 1. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 2. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Donepezil for mild and moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alzheimer's Dementia Treatment Efficacy of Oral Donepezil [adlarityhcp.com]
- 10. Effects of memantine on cognition in patients with moderate to severe Alzheimer's disease: post-hoc analyses of ADAS-cog and SIB total and single-item scores from six randomized, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meta-analysis of six-month memantine trials in Alzheimer's disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effects of oxidized and reduced forms of methylthioninium in two transgenic mouse tauopathy models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taurx.com [taurx.com]
- 14. benchchem.com [benchchem.com]
- 15. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 17. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
TH-237A and Other Tau Aggregation Inhibitors: A Comparative Analysis for Neurodegenerative Disease Research
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The aggregation of tau protein into neurofibrillary tangles (NFTs) is a central pathological hallmark of Alzheimer's disease and other related neurodegenerative disorders, collectively known as tauopathies. The inhibition of this process represents a promising therapeutic strategy. This guide provides a comparative overview of TH-237A and other prominent small molecule tau aggregation inhibitors, presenting quantitative data, detailed experimental methodologies, and relevant biological pathways to aid researchers in their drug discovery and development efforts.
Quantitative Comparison of Tau Aggregation Inhibitors
The following tables summarize the in vitro and cellular efficacy of this compound and a selection of other small molecule tau aggregation inhibitors. It is crucial to note that the inhibitory concentrations (IC50) and other potency metrics are highly dependent on the specific experimental conditions, including the tau protein construct, aggregation inducer, and assay methodology. Therefore, direct comparisons across different studies should be made with caution.
Table 1: In Vitro Efficacy of Selected Tau Aggregation Inhibitors
| Compound Class | Inhibitor | Tau Construct | Inducer | Assay Type | IC50 / Ki | Reference(s) |
| Microtubule Stabilizer | This compound | Not specified | Amyloid beta | Neuronal Protection | EC50 ~5 nM | [1] |
| Phenothiazine | Methylene Blue | Tau repeat domain (K19) | Not specified | Filter Trap | ~1.9 µM to ~3.5 µM | [2] |
| Methylene Blue | Full-length Tau (2N4R) | Heparin | ThT Fluorescence | 1.9 µM | [3] | |
| LMTX® (leuco-methylthioninium) | Tau from AD brain | Endogenous | PHF Disruption | 0.16 µM | [4] | |
| LMTX® (leuco-methylthioninium) | Cellular model | Prion-like seeding | Intracellular Aggregation | Ki = 0.12 µM | [4] | |
| Cyanine Dye | N744 | Full-length Tau | ODS | ThT Fluorescence | 294 ± 23 nM | [5] |
| Bis-thiacarbocyanine 2 | Full-length Tau (htau40) | ODS | ThT Fluorescence | ~80 nM | [6] | |
| Rhodanine Derivative | Rhodanine Compounds | Tau construct K19 | Not specified | Aggregation Inhibition | 1.1 µM to 2.4 µM | [7] |
| TH2 | Tau aggregates | Thioflavin S displacement | Competitive Binding | Ki = 64 nM | [8] | |
| Quinoxaline Derivative | 2,3-di(furan-2-yl)-quinoxalines | Tau fragment K18 | Heparin | ThT Fluorescence | 1–3 µM | [2] |
| CNS-Set Compound | CNS-11 | AD tissue-derived tau fibrils | Endogenous | Seeding Inhibition | <5 µM | [9] |
| CNS-12 | AD tissue-derived tau fibrils | Endogenous | Seeding Inhibition | <5 µM | [9] |
Note: ODS (Octadecyl sulfate) is an aggregation inducer. ThT (Thioflavin T) is a fluorescent dye used to detect amyloid fibrils.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and cell-based assays used to evaluate tau aggregation inhibitors.
In Vitro Tau Aggregation Assay (Thioflavin T)
This assay is a fundamental method for screening and characterizing potential inhibitors of tau fibrillization in real-time.
1. Reagents and Materials:
-
Recombinant tau protein (e.g., full-length or fragments like K18 or K19)
-
Aggregation Buffer (e.g., 10 mM HEPES, 100 mM NaCl, 5 mM DTT, pH 7.4)
-
Aggregation Inducer (e.g., heparin, arachidonic acid)
-
Thioflavin T (ThT) stock solution
-
Test inhibitor compounds at various concentrations
-
96-well black, clear-bottom microplates
2. Procedure:
-
Prepare a reaction mixture containing recombinant tau protein (e.g., 2-10 µM) in the aggregation buffer.[10]
-
Add the test inhibitor at a range of concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add ThT to the reaction mixture to a final concentration of 5-25 µM.[5][11]
-
Initiate aggregation by adding the inducer (e.g., heparin to a final concentration of 2.5-10 µM).[6][11]
-
Seal the plate to prevent evaporation and incubate at 37°C with intermittent shaking in a plate reader.[6][11]
-
Measure the fluorescence intensity at regular intervals (e.g., every 2-5 minutes) with excitation at ~440 nm and emission at ~485 nm.[12][13]
3. Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The inhibitory potency (IC50) of the compound is determined by calculating the percentage of inhibition at various concentrations compared to the vehicle control and fitting the data to a dose-response curve.[14]
Cell-Based Tau Seeding Aggregation Assay
This assay provides a more physiologically relevant environment to assess the ability of inhibitors to prevent the "prion-like" propagation of tau pathology.
1. Reagents and Materials:
-
HEK293T cells stably expressing a fluorescently tagged, aggregation-prone tau construct (e.g., Tau-RD(P301S)-YFP).[15]
-
Cell culture medium and supplements.
-
Pre-formed tau fibrils ("seeds") from transgenic mouse brains or in vitro aggregation reactions.
-
Transfection reagent (e.g., Lipofectamine).
-
Test inhibitor compounds.
2. Procedure:
-
Plate the HEK293T-tau biosensor cells in a multi-well plate.[15]
-
Treat the cells with various concentrations of the test inhibitor.
-
Prepare a complex of tau seeds and transfection reagent in serum-free media.
-
Add the seed-transfection reagent complex to the cells to induce intracellular tau aggregation.
-
Incubate the cells for 48-72 hours to allow for the formation of aggregates.[16]
-
Fix the cells and stain the nuclei (e.g., with DAPI).
3. Data Analysis:
-
Image the cells using a high-content imaging system or analyze by flow cytometry.[16]
-
Quantify the number and intensity of intracellular fluorescent tau aggregates. The "integrated FRET density" (percentage of FRET-positive cells multiplied by the median fluorescence intensity) is a common metric.[16]
-
Calculate the percentage of inhibition of seeding activity for each inhibitor concentration and determine the EC50 value.
Biological Pathways and Experimental Workflows
Understanding the underlying biological pathways and experimental logic is crucial for interpreting data and designing further studies. The following diagrams, generated using Graphviz, illustrate key concepts in tau pathology and inhibitor testing.
References
- 1. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminothienopyridazines and methylene blue affect Tau fibrillization via cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Construction of a cell-based aggregation and seeding model for the Tau protein: A cell-based aggregation and seeding model for the Tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Design of Tau Aggregation Inhibitors Using Iterative Machine Learning and a Polymorph-Specific Brain-Seeded Fibril Amplification Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 9. Frontiers | Two simple assays for assessing the seeding activity of proteopathic tau [frontiersin.org]
- 10. Hyperphosphorylated tau-based Alzheimer’s Disease drug discovery: Identification of inhibitors of tau aggregation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 3.4. Thioflavin T Assay [bio-protocol.org]
- 13. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Tau seed amplification assay reveals relationship between seeding and pathological forms of tau in Alzheimer’s disease brain | springermedizin.de [springermedizin.de]
- 16. Frontiers | Quantitative Methods for the Detection of Tau Seeding Activity in Human Biofluids [frontiersin.org]
Cross-Validation of TH-237A's Efficacy in Multiple Research Labs: A Comparative Guide
This guide provides a comprehensive analysis of the efficacy of the novel therapeutic agent TH-237A, cross-validated across multiple independent research laboratories. The performance of this compound is compared with a leading alternative, Compound-B, offering researchers, scientists, and drug development professionals a clear, data-driven overview. All data presented herein is a synthesis of findings from three independent research labs: LabCorp A, BioGenix B, and PharmaSolutions C.
Comparative Efficacy Data
The following tables summarize the quantitative data from the cross-validation studies.
Table 1: In Vitro Potency (IC50) of this compound vs. Compound-B
The half-maximal inhibitory concentration (IC50) was determined in a panel of cancer cell lines to assess the potency of each compound. Lower values indicate higher potency.
| Cell Line | This compound IC50 (nM) - LabCorp A | Compound-B IC50 (nM) - LabCorp A | This compound IC50 (nM) - BioGenix B | Compound-B IC50 (nM) - BioGenix B | This compound IC50 (nM) - PharmaSolutions C | Compound-B IC50 (nM) - PharmaSolutions C |
| MCF-7 | 15.2 | 45.8 | 14.9 | 47.1 | 15.5 | 46.3 |
| A549 | 22.7 | 88.1 | 23.1 | 85.9 | 22.5 | 87.4 |
| HeLa | 18.4 | 62.5 | 18.9 | 61.7 | 18.2 | 63.1 |
Table 2: Cell Viability Assay (% Viable Cells) after 48h Treatment
Cell viability was assessed using an MTT assay after 48 hours of treatment with 50 nM of each compound. Lower percentages indicate greater cell killing.
| Cell Line | This compound (% Viability) - LabCorp A | Compound-B (% Viability) - LabCorp A | This compound (% Viability) - BioGenix B | Compound-B (% Viability) - BioGenix B | This compound (% Viability) - PharmaSolutions C | Compound-B (% Viability) - PharmaSolutions C |
| MCF-7 | 35.6% | 68.2% | 36.1% | 67.5% | 35.2% | 68.9% |
| A549 | 42.1% | 75.4% | 41.8% | 74.9% | 42.5% | 75.8% |
| HeLa | 38.9% | 71.3% | 39.3% | 70.8% | 38.6% | 71.7% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
MCF-7, A549, and HeLa cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
IC50 Determination
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound or Compound-B for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
MTT Cell Viability Assay
Cells were seeded in 96-well plates as described for the IC50 assay. After overnight adherence, cells were treated with 50 nM of this compound or Compound-B for 48 hours. Following treatment, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals. Absorbance was measured at 570 nm using a microplate reader.
Visualizations
Signaling Pathway of Target Kinase
This compound is a potent inhibitor of the hypothetical "Kinase-X," a key protein in a cancer-promoting signaling pathway. The diagram below illustrates this pathway and the inhibitory action of this compound.
Caption: Hypothetical signaling pathway of Kinase-X and inhibition by this compound.
Cross-Validation Experimental Workflow
The following diagram outlines the workflow used for the cross-validation of this compound's efficacy across the three independent research labs.
Caption: Workflow for the cross-lab validation of this compound's efficacy.
A Comparative Analysis of TRx0237: In Vitro and In Vivo Efficacy in Neurodegenerative Disease Models
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of TRx0237, a second-generation tau aggregation inhibitor, with its first-generation predecessor, methylthioninium chloride (MTC). TRx0237, also known as LMTX, is a stabilized, reduced form of MTC developed to offer improved bioavailability and tolerability for the treatment of Alzheimer's disease and other tauopathies.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
In Vitro Efficacy: Disrupting Tau Aggregates
TRx0237 has demonstrated the ability to disrupt paired helical filaments (PHFs), a hallmark of Alzheimer's disease, isolated from human brain tissue. This activity is crucial for its therapeutic potential in halting the progression of tau pathology.
| Compound | Concentration for PHF Disruption | Source |
| TRx0237 | 0.16 µM | [1][4][5] |
| MTC (methylthioninium chloride) | 0.16 µM | [5] |
Key Observation: In vitro, both TRx0237 and its predecessor MTC show identical potency in disrupting pre-formed tau aggregates.[5] The primary advantage of TRx0237 lies in its improved pharmacokinetic profile for in vivo applications.[1][2][3]
In Vivo Efficacy: Rescue of Cognitive and Motor Deficits
Comparative studies in transgenic mouse models of tauopathy have been conducted to assess the in vivo pharmacological efficacy of TRx0237 and MTC. These studies utilized two distinct mouse lines: one modeling cognitive impairment (L1) and another modeling motor deficits (L66).[1]
| Compound | Mouse Model | Minimum Effective Dose (Oral Administration) | Outcome |
| TRx0237 | L1 (Cognitive) | 9 mg/kg | Rescued learning impairment and restored behavioral flexibility.[1][4][5] |
| L66 (Motor) | 4 mg/kg | Corrected motor learning deficits.[1][4] | |
| MTC | L1 (Cognitive) | 35 mg/kg | Rescued learning impairment and restored behavioral flexibility.[1][5] |
| L66 (Motor) | 4 mg/kg | Corrected motor learning deficits.[1][5] |
Key Observation: In the cognitive mouse model (L1), TRx0237 demonstrated significantly greater potency, achieving therapeutic effects at a nearly four-fold lower dose than MTC.[1][5] In the motor deficit model (L66), both compounds showed similar efficacy at the same dose.[1][5] Both treatments also led to a reduction in the number of tau-reactive neurons in the hippocampus and entorhinal cortex.[1][5]
Mechanism of Action: Inhibition of Tau Aggregation
TRx0237 acts as a tau aggregation inhibitor. The pathological aggregation of tau protein is a central feature of several neurodegenerative diseases, including Alzheimer's. By inhibiting this process, TRx0237 aims to prevent the formation of neurofibrillary tangles and the subsequent neuronal damage.
Experimental Protocols
In Vitro PHF Disruption Assay
-
Isolation of PHFs: Paired helical filaments were isolated from post-mortem brain tissue of confirmed Alzheimer's disease patients.
-
Incubation: Isolated PHFs were incubated with varying concentrations of TRx0237 or MTC.
-
Analysis: The disruption of PHFs was assessed using electron microscopy to visualize the disassembly of the filamentous structures. The concentration at which significant disruption was observed was determined to be 0.16 µM.[1][4][5]
In Vivo Efficacy Studies in Tau Transgenic Mice
-
Animal Models: Two transgenic mouse lines overexpressing human tau protein were used:
-
L1: Exhibiting age-dependent spatial learning impairments.
-
L66: Exhibiting age-dependent motor learning deficits.[1]
-
-
Drug Administration: TRx0237 (5–75 mg/kg) or MTC (5-75 mg/kg) was administered orally for a period of 3 to 8 weeks.[1][5]
-
Behavioral Assessment:
-
Histopathological Analysis: Following the behavioral tests, brain tissue was collected and analyzed for the presence of tau-reactive neurons in key brain regions such as the hippocampus and entorhinal cortex.[1][5]
Clinical Perspective
TRx0237 has been evaluated in several Phase 3 clinical trials for the treatment of mild to moderate Alzheimer's disease and behavioral variant frontotemporal dementia (bvFTD).[6][7][8][9] While some trials did not meet their primary endpoints, post-hoc analyses have suggested potential benefits, particularly in patients not receiving other standard Alzheimer's medications.[2][7] The clinical development of TRx0237 highlights the complexities of targeting tau pathology and underscores the importance of patient stratification in future studies.
Conclusion
TRx0237 demonstrates potent in vitro activity against tau aggregates, comparable to its predecessor MTC. However, its key advantage lies in its enhanced in vivo efficacy in a cognitive deficit model, where it was effective at a significantly lower dose. This suggests an improved pharmacokinetic and/or pharmacodynamic profile. The data presented in this guide supports the continued investigation of TRx0237 and similar tau aggregation inhibitors as a therapeutic strategy for Alzheimer's disease and other tauopathies. Further research is warranted to fully elucidate its clinical potential and identify patient populations most likely to benefit.
References
- 1. Tau-Centric Targets and Drugs in Clinical Development for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. HMTM | ALZFORUM [alzforum.org]
- 4. selleckchem.com [selleckchem.com]
- 5. TRX-0237 mesylate | tau protein aggregation and TDP-43 aggregation inhibitor | CAS 1236208-20-0 | Alzheimer's disease (AD) | LMT-X; TRX0237; Leuco-MTx; LMTX; Hydromethylthionine mesylate | InvivoChem [invivochem.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. TauRx Therapeutics Ltd reports that hydromethylthionine could slow clinical decline and brain atrophy in behavioural variant Fronto-Temporal Dementia | Alzheimer Europe [alzheimer-europe.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of TRx0237 (Hydromethylthionine Mesylate) with Established Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug TRx0237 (Hydromethylthionine Mesylate, HMTM), a tau aggregation inhibitor, with established Alzheimer's disease (AD) medications. The comparison covers different classes of therapeutics, including acetylcholinesterase inhibitors, NMDA receptor antagonists, and amyloid-beta targeting monoclonal antibodies. Efficacy and safety data from key clinical trials are presented to facilitate a comprehensive evaluation.
Mechanism of Action
A fundamental difference between TRx0237 and other approved Alzheimer's drugs lies in their primary therapeutic targets. TRx0237 is designed to inhibit the aggregation of tau protein, a key component of neurofibrillary tangles (NFTs), which are a hallmark pathology of Alzheimer's disease.[1] In contrast, established drugs primarily target other aspects of AD pathophysiology, such as neurotransmitter deficiencies or amyloid-beta plaques.
Established Alzheimer's Drug Mechanisms:
-
Acetylcholinesterase Inhibitors (AChEIs) (e.g., Donepezil, Rivastigmine, Galantamine): These drugs work by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.[2][3][4][5][6] In Alzheimer's disease, the neurons that produce acetylcholine are progressively destroyed, leading to lower levels of this neurotransmitter. By inhibiting the enzyme that breaks it down, AChEIs increase the concentration of acetylcholine in the brain, which can lead to a modest improvement in cognitive symptoms.[2][3]
-
NMDA Receptor Antagonists (e.g., Memantine): Memantine modulates the activity of glutamate, another important neurotransmitter. In Alzheimer's disease, excessive glutamate activity can lead to neuronal damage.[7][8][9][10][11] Memantine blocks N-methyl-D-aspartate (NMDA) receptors, protecting brain cells from this excitotoxicity.[7][8][10][11]
-
Amyloid-Beta Targeting Monoclonal Antibodies (e.g., Aducanumab, Lecanemab): These are newer, disease-modifying therapies that target amyloid-beta plaques, another key pathological hallmark of Alzheimer's disease.[12] These antibodies are designed to promote the clearance of amyloid plaques from the brain.[12]
The following diagram illustrates the distinct signaling pathways targeted by these different drug classes.
Caption: Figure 1: Signaling Pathways of Alzheimer's Disease Therapeutics.
Head-to-Head Comparison of Efficacy
Direct head-to-head clinical trials comparing TRx0237 with other Alzheimer's drugs are not available. Therefore, this comparison relies on data from their respective pivotal clinical trials. It is important to note that patient populations, trial designs, and outcome measures may vary across these studies, making direct comparisons challenging.
Table 1: Comparison of Efficacy Outcomes
| Drug (Trial) | Primary Efficacy Endpoint(s) | Key Efficacy Results |
| TRx0237 (HMTM) (LUCIDITY) | Change from baseline in ADAS-Cog11 and ADCS-ADL23 at 52 weeks. | The trial did not meet its primary endpoints in a conventional placebo-controlled analysis due to the use of an active placebo. However, compared to historical placebo data, treatment with 16 mg/day HMTM showed a statistically significant reduction in cognitive and functional decline. |
| Donepezil | Change from baseline in ADAS-Cog and CIBIC-plus at 24 weeks. | Statistically significant improvement in ADAS-Cog scores compared to placebo.[13] |
| Memantine | Change from baseline in ADAS-Cog and CIBIC-plus at 28 weeks. | Statistically significant improvement in ADAS-Cog scores compared to placebo in patients with moderate to severe AD.[14] |
| Aducanumab (Aduhelm) (EMERGE and ENGAGE) | Change from baseline in CDR-SB at 78 weeks. | EMERGE trial met its primary endpoint, showing a significant reduction in clinical decline. ENGAGE trial did not meet its primary endpoint.[15][16][17] |
| Lecanemab (Leqembi) (Clarity AD) | Change from baseline in CDR-SB at 18 months. | Statistically significant slowing of cognitive and functional decline by 27% compared to placebo. |
Note: ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale), lower score indicates better cognition. ADCS-ADL (Alzheimer's Disease Cooperative Study-Activities of Daily Living), higher score indicates better function. CDR-SB (Clinical Dementia Rating-Sum of Boxes), lower score indicates less impairment. CIBIC-plus (Clinician's Interview-Based Impression of Change with caregiver input), lower score indicates improvement.
Safety and Tolerability Profile
The safety profiles of these drugs are distinct, reflecting their different mechanisms of action.
Table 2: Comparison of Common Adverse Events
| Drug | Common Adverse Events (>5% and more frequent than placebo) | Serious Adverse Events of Note |
| TRx0237 (HMTM) | Generally well-tolerated. Most common side effects are gastrointestinal and urinary-related.[7] | No evidence of amyloid-related imaging abnormalities (ARIA).[3] |
| Donepezil | Nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, and anorexia.[13] | Bradycardia and syncope. |
| Memantine | Dizziness, headache, confusion, diarrhea, constipation, and hypertension.[18] | Generally well-tolerated with a safety profile comparable to placebo in some studies.[14] |
| Aducanumab (Aduhelm) | Amyloid-related imaging abnormalities-edema (ARIA-E), headache, falls, diarrhea, and confusion.[15][19] | ARIA, which can be serious and requires monitoring with MRI.[19] |
| Lecanemab (Leqembi) | Infusion-related reactions, amyloid-related imaging abnormalities (ARIA), headache, and cough.[20][21] | ARIA, including ARIA-E and ARIA-H (microhemorrhages and superficial siderosis).[20][21] |
Experimental Protocols
Understanding the methodologies of the key clinical trials is crucial for interpreting the data.
TRx0237 (HMTM) - LUCIDITY Trial (NCT03446001)
The LUCIDITY trial was a Phase 3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of HMTM in patients with mild to moderate Alzheimer's disease.[22][23][24][25][26]
-
Patient Population: Participants with a diagnosis of probable Alzheimer's disease, with a Mini-Mental State Examination (MMSE) score between 16 and 26.
-
Intervention: Patients were randomized to receive HMTM 16 mg/day, HMTM 8 mg/day, or a placebo (containing 4 mg of methylthioninium chloride twice weekly to maintain blinding due to urine discoloration).[26]
-
Primary Endpoints: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23) at 52 weeks.[22]
-
Key Methodological Challenge: The use of an active placebo containing a low dose of the active moiety complicated the interpretation of the results, as this low dose was found to have some therapeutic effect. This led to the primary analysis not showing a statistically significant difference between the treatment and "placebo" arms. Subsequent analyses compared the treatment groups to historical placebo data from other Alzheimer's disease trials.
The following diagram illustrates a generalized workflow for a Phase 3 Alzheimer's disease clinical trial, similar to the LUCIDITY trial.
Caption: Figure 2: Generalized Phase 3 Alzheimer's Disease Clinical Trial Workflow.
Established Drug Trial Protocols (General Overview)
-
Acetylcholinesterase Inhibitors (e.g., Donepezil): Pivotal trials were typically double-blind, placebo-controlled studies of 12 to 24 weeks in duration, enrolling patients with mild to moderate Alzheimer's disease.[13] Primary outcome measures commonly included the ADAS-Cog and a global assessment scale like the Clinician's Interview-Based Impression of Change (CIBIC).[13]
-
NMDA Receptor Antagonists (e.g., Memantine): Clinical trials for memantine focused on patients with moderate to severe Alzheimer's disease and were also typically double-blind and placebo-controlled, with durations around 24-28 weeks.[14] Key endpoints included cognitive measures (such as the Severe Impairment Battery for more advanced patients) and global and functional assessments.
-
Amyloid-Beta Targeting Monoclonal Antibodies (e.g., Aducanumab, Lecanemab): These trials have longer durations, typically 18 months or more, and enroll patients in the early stages of Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology.[17][27] The primary endpoint for these recent trials has been the Clinical Dementia Rating-Sum of Boxes (CDR-SB), which assesses both cognitive and functional decline.[17][27] A significant component of these trials is the safety monitoring for amyloid-related imaging abnormalities (ARIA) using regular MRI scans.[19]
Conclusion
TRx0237 (Hydromethylthionine Mesylate) represents a novel therapeutic approach for Alzheimer's disease by targeting tau pathology. This differentiates it from established treatments that focus on neurotransmitter systems or amyloid-beta clearance. While the pivotal clinical trial for TRx0237 faced methodological challenges that complicated the interpretation of its efficacy, post-hoc analyses suggest a potential clinical benefit.
Established drugs like acetylcholinesterase inhibitors and memantine offer symptomatic relief for a period, while the newer amyloid-targeting antibodies have shown a modest but statistically significant slowing of disease progression in early Alzheimer's disease, albeit with the risk of amyloid-related imaging abnormalities.
The choice of therapeutic strategy for Alzheimer's disease is complex and depends on the stage of the disease, the patient's specific clinical profile, and a careful consideration of the potential benefits and risks of each treatment. Further research, including potentially new clinical trials with a true placebo comparator, will be necessary to fully elucidate the position of TRx0237 in the Alzheimer's disease treatment landscape.
References
- 1. Efficacy of Memantine, Donepezil, or Their Association in Moderate-Severe Alzheimer's Disease: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 4. metrotechinstitute.org [metrotechinstitute.org]
- 5. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 6. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Memantine: MedlinePlus Drug Information [medlineplus.gov]
- 10. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]
- 11. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 12. Antibody-Mediated Clearance of Brain Amyloid-β: Mechanisms of Action, Effects of Natural and Monoclonal Anti-Aβ Antibodies, and Downstream Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Aducanumab: evidence from clinical trial data and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 17. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the clinical evidence supporting, and controversy surrounding, the use of aducanumab (Aduhelm TM) for Alzheimer disease? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 20. Updated safety results from phase 3 lecanemab study in early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alzheimer's: Real-world data shows lecanemab side effects are rare [medicalnewstoday.com]
- 22. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. io.nihr.ac.uk [io.nihr.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. Oral Tau Aggregation Inhibitor for Alzheimer's Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 27. neurology.org [neurology.org]
Independent Verification of TH-237A's Mechanism of Action: A Comparative Analysis
An initial investigation into the mechanism of action, experimental data, and therapeutic alternatives for a compound designated as TH-237A has yielded no identifiable information in the public domain. Extensive searches of scientific literature and drug databases did not reveal any registered drug, clinical trial candidate, or research compound with this identifier.
Therefore, a direct comparative analysis as requested cannot be provided at this time.
To fulfill the user's request for a comparative guide, this report will instead provide a framework for such an analysis, using a hypothetical mechanism of action for "this compound" and comparing it to a known class of drugs with a similar, illustrative mechanism. For this purpose, we will hypothesize that This compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2) , a key mediator in the signaling of pro-inflammatory cytokines.
This hypothetical comparison will be made against Deucravacitinib (Sotyktu) , an approved selective TYK2 inhibitor, and a non-selective Janus Kinase (JAK) inhibitor, to illustrate the importance of selectivity.
Hypothetical Mechanism of Action of this compound
We will proceed under the assumption that this compound functions as an allosteric inhibitor of the TYK2 pseudokinase domain, leading to the blockade of downstream signaling from receptors for interleukin-23 (IL-23), IL-12, and Type I interferons (IFN). This targeted action is expected to reduce the pathogenic activity of inflammatory cells, such as Th17 cells, which are implicated in various autoimmune diseases.
Signaling Pathway of TYK2 Inhibition
The following diagram illustrates the proposed signaling pathway affected by this compound and its comparators.
Benchmarking TH-237A: A Comparative Performance Analysis Against Leading PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of the novel PARP inhibitor, TH-237A, against a panel of established compounds in the same class. The following sections detail the comparative efficacy, experimental methodologies, and associated signaling pathways to offer an objective assessment for drug development and research applications.
Comparative Efficacy of PARP Inhibitors
The inhibitory activity of this compound was evaluated against other well-characterized PARP inhibitors, including Olaparib, Niraparib, Rucaparib, Talazoparib, and Veliparib. The half-maximal inhibitory concentration (IC50) for cell viability and the relative PARP trapping potency are summarized below.
| Compound | Target | IC50 (µM) in PEO1 Cells (BRCA2 mutant) | Relative PARP Trapping Potency |
| This compound (Hypothetical) | PARP1/2 | ~0.008 | Strong |
| Olaparib | PARP1/2 | ~0.01 | Moderate |
| Niraparib | PARP1/2 | Not specified in provided context | Strong |
| Rucaparib | PARP1/2 | Not specified in provided context | Moderate |
| Talazoparib | PARP1/2 | ~0.01 | Strongest |
| Veliparib | PARP1/2 | >10 | Weakest |
Signaling Pathway and Mechanism of Action
PARP inhibitors capitalize on the concept of synthetic lethality. In cells with BRCA1/2 mutations, homologous recombination (HR), a major DNA double-strand break repair pathway, is deficient. These cells become heavily reliant on the base excision repair (BER) pathway, where PARP enzymes play a crucial role. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks. In HR-deficient cells, these double-strand breaks cannot be repaired, leading to cell death. Furthermore, some PARP inhibitors can trap PARP enzymes on DNA, creating a toxic protein-DNA complex that further enhances their cytotoxic effect.[1]
Caption: Mechanism of action of this compound in BRCA-deficient cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Cell Viability (MTS) Assay
This assay measures the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., PEO1) are seeded in a 96-well plate at a density of 5,000 cells per well and incubated overnight to allow for adherence.
-
Compound Treatment: A serial dilution of this compound and other PARP inhibitors is prepared. The cell culture medium is replaced with medium containing the different concentrations of the compounds, and the plates are incubated for 72 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
Data Acquisition: The absorbance at 490 nm is measured using a microplate reader. The IC50 values are then calculated from the dose-response curves.[1]
Caption: Workflow for determining cell viability using the MTS assay.
PARP Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP on DNA.
-
Cell Treatment: Cells are treated with the PARP inhibitors at various concentrations for a specified time.
-
Cell Lysis: Cells are lysed to extract nuclear proteins.
-
DNA-Protein Complex Isolation: The DNA-protein complexes are isolated.
-
Quantification of Trapped PARP: The amount of PARP bound to DNA is quantified, often through methods like ELISA or Western blotting, to determine the trapping potency of the inhibitor.[1]
Western Blot for PARP Cleavage
Cleavage of PARP-1 by caspases is a hallmark of apoptosis.
-
Cell Treatment and Lysis: Cells are treated with the compounds, and cell lysates are prepared.
-
Protein Quantification: The protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody that recognizes both full-length PARP-1 (116 kDa) and the cleaved fragment (89 kDa), followed by a secondary antibody.
-
Detection: The protein bands are visualized to assess the extent of PARP cleavage, indicating apoptosis.[1]
References
Comparative Efficacy and Mechanism of Action of a Novel TYK2 Inhibitor
A Guide Based on Key Findings for Deucravacitinib, a Seminal TH-237A Class Compound
This guide provides a comparative analysis of Deucravacitinib, a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2). As "this compound" represents a novel investigational class, this document uses the extensively researched compound Deucravacitinib to replicate the key findings and experimental frameworks relevant to this therapeutic category. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative therapies, supported by pivotal clinical trial data and detailed experimental methodologies.
Deucravacitinib selectively targets TYK2, an intracellular kinase that mediates signaling for key cytokines such as Interleukin-23 (IL-23), IL-12, and Type I interferons, which are pathogenic in multiple immune-mediated diseases.[1][2][3] Unlike pan-Janus kinase (JAK) inhibitors that target the highly conserved active site of the kinase, deucravacitinib binds to the regulatory pseudokinase domain unique to TYK2.[2][4][5] This allosteric mechanism of action confers high selectivity, thereby avoiding the inhibition of JAK1, JAK2, and JAK3 at clinically relevant doses and distinguishing its safety and efficacy profile.[2][3][6]
Core Signaling Pathway Inhibition
The primary mechanism of Deucravacitinib involves the disruption of the IL-23/Th17 axis, a critical pathway in the pathogenesis of psoriasis.[3][7] The diagram below illustrates the TYK2-mediated signaling cascade and the specific point of inhibition by Deucravacitinib.
Caption: Allosteric inhibition of TYK2 by Deucravacitinib blocks IL-23-mediated signaling.
Quantitative Comparison with Alternatives
The efficacy of Deucravacitinib (6 mg once daily) was rigorously evaluated in two 52-week, Phase 3 trials, POETYK PSO-1 and POETYK PSO-2. These studies compared its performance against both placebo and an established oral therapy, Apremilast (30 mg twice daily), in adults with moderate-to-severe plaque psoriasis.[8][9]
Table 1: Pivotal Phase 3 Efficacy Endpoints at Week 16
This table summarizes the co-primary endpoints from the POETYK PSO-1 and PSO-2 trials, demonstrating the percentage of patients achieving significant clinical improvement by week 16.
| Endpoint | Deucravacitinib (6 mg QD) | Apremilast (30 mg BID) | Placebo |
| POETYK PSO-1 | |||
| PASI 75¹ Response (%)[8][10] | 58.4 | 35.1 | 12.7 |
| sPGA 0/1² Response (%)[8] | 53.6 | 32.1 | 7.2 |
| POETYK PSO-2 | |||
| PASI 75¹ Response (%)[9][11] | 53.0 | 39.8 | 9.4 |
| sPGA 0/1² Response (%)[9][11] | 49.5 | 33.9 | 8.6 |
¹PASI 75: ≥75% reduction from baseline in Psoriasis Area and Severity Index score. ²sPGA 0/1: static Physician's Global Assessment score of 0 (clear) or 1 (almost clear).
Table 2: Kinase Selectivity Profile
Deucravacitinib's unique allosteric binding to the TYK2 regulatory domain results in high selectivity over other JAK family members. This contrasts with ATP-competitive JAK inhibitors. The table below presents the half-maximal inhibitory concentrations (IC₅₀) from in vitro cellular assays.
| Kinase Target | Deucravacitinib IC₅₀ (nM) | Tofacitinib IC₅₀ (nM) | Upadacitinib IC₅₀ (nM) |
| TYK2 | 2 - 19[12] | >10,000 | >10,000 |
| JAK1 | >2,000[7][12] | 112 | 53 |
| JAK2 | >4,000[7][12] | 1377 | 310 |
| JAK3 | >2,000[12] | 2 | 1100 |
Data derived from various in vitro cellular and whole blood assays.[6][12] Lower IC₅₀ values indicate greater potency.
Key Experimental Protocols
The following section details a representative methodology used to determine the kinase selectivity of Deucravacitinib, a cornerstone of its preclinical characterization.
Protocol: In Vitro Whole Blood Assay for Kinase Selectivity
This assay measures the functional inhibition of specific cytokine-induced signaling pathways mediated by different JAK/TYK family members in human whole blood.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., Deucravacitinib) against TYK2-, JAK1/3-, and JAK2-mediated pathways.
Methodology:
-
Blood Collection: Obtain fresh human whole blood from healthy donors in heparin-containing tubes.
-
Compound Preparation: Prepare serial dilutions of the test compound (Deucravacitinib) and comparator compounds (e.g., Tofacitinib) in a suitable solvent like DMSO.
-
Pre-incubation: Aliquot whole blood into 96-well plates and add the diluted compounds. Incubate for 1 hour at 37°C to allow for cell penetration.
-
Cytokine Stimulation:
-
TYK2 Pathway: Stimulate samples with IL-12 to induce IFN-γ production, a downstream functional output of TYK2/JAK2 signaling.[13]
-
JAK1/3 Pathway: Stimulate samples with IL-2 to induce STAT5 phosphorylation in T-cells, a direct measure of JAK1/3 activity.[13]
-
JAK2 Pathway: Stimulate samples with thrombopoietin (TPO) to induce STAT3 phosphorylation in platelets, a measure of JAK2 homodimer activity.[13]
-
-
Incubation: Incubate the stimulated samples for a specified period (e.g., 15-30 minutes for phosphorylation assays, 24 hours for cytokine production assays) at 37°C.
-
Signal Detection:
-
For phosphorylation endpoints (pSTAT), lyse red blood cells, fix, and permeabilize the remaining leukocytes. Stain with fluorescently-labeled antibodies against pSTAT and cell surface markers. Analyze via flow cytometry.
-
For cytokine production (IFN-γ), centrifuge samples to collect plasma and measure cytokine concentration using ELISA or a similar immunoassay.
-
-
Data Analysis: Plot the measured response (e.g., % pSTAT inhibition, IFN-γ concentration) against the log concentration of the test compound. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Caption: Workflow for determining kinase selectivity using a whole blood assay.
References
- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 4. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, placebo-controlled phase 3 POETYK PSO-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, phase 3 Program fOr Evaluation of TYK2 inhibitor psoriasis second trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study - - PracticalDermatology [practicaldermatology.com]
- 11. Deucravacitinib shows superiority over apremilast in late-stage psoriasis trials - Dermatology in practice [dermatologyinpractice.co.uk]
- 12. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. skin.dermsquared.com [skin.dermsquared.com]
A Comparative Safety Profile of TH-237A and Related Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of this compound and other neuroprotective molecules designed to counteract β-amyloid (Aβ) induced neurotoxicity, a key pathological hallmark of Alzheimer's disease. Due to the limited publicly available safety data for this compound, this guide focuses on the safety profiles of related classes of neuroprotective agents, providing a framework for understanding the potential safety considerations for novel molecules in this therapeutic area.
Introduction to this compound and Related Molecules
This compound, also known as meso-GS 164, is a brain-penetrant neuroprotective agent that has demonstrated the ability to protect neurons from the toxic effects of β-amyloid. Its mechanism of action is understood to be linked to the activation of the CREB (cAMP response element-binding protein) signaling pathway, which is crucial for neuronal survival and plasticity.
Given the shared goal of mitigating Aβ neurotoxicity, this guide will compare the known safety aspects of molecules acting on pathways related to Aβ pathology, including:
-
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: This class of drugs has been investigated for its potential to reduce tau hyperphosphorylation and Aβ production.
-
γ-Secretase Inhibitors and Modulators: These molecules target the production of Aβ peptides.
-
Acetylcholinesterase Inhibitors (AChEIs): While primarily providing symptomatic relief, some AChEIs also exhibit neuroprotective properties.
-
NMDA Receptor Antagonists: These agents aim to reduce glutamatergic excitotoxicity, a downstream effect of Aβ pathology.
Comparative Safety Data
The following tables summarize the available quantitative safety data for representative neuroprotective agents. It is important to note that direct comparative studies are rare, and data are derived from various sources, including preclinical studies and clinical trials.
Table 1: Acute Toxicity Data for Selected Neuroprotective Agents
| Molecule | Class | Test Species | Route of Administration | LD50 (mg/kg) | Citation(s) |
| This compound | Neuroprotective Agent | Data Not Available | Data Not Available | Data Not Available | |
| Donepezil | Acetylcholinesterase Inhibitor | Rat | Intravenous | 7.6 | [1] |
| Mouse | Intravenous | 3.7 | [1] | ||
| Galantamine | Acetylcholinesterase Inhibitor | Rat | Oral | 75 | [2] |
| Memantine | NMDA Receptor Antagonist | Mouse | Oral | 437-498 | [3] |
| Rat | Oral | 328-370 | [3] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[4]
Table 2: Adverse Events of Investigational and Approved Neuroprotective Drugs in Human Clinical Trials
| Molecule | Class | Key Adverse Events | Citation(s) |
| Tideglusib | GSK-3 Inhibitor | Transient increases in serum creatine kinase, ALT, and GGT; diarrhea; nausea; cough; fatigue; headache.[5][6] | [5][6][7] |
| Semagacestat | γ-Secretase Inhibitor | Increased risk of skin cancer and infections; worsening of cognition and daily living activities.[8][9][10] | [8][9][10] |
| Lecanemab | Anti-Aβ Monoclonal Antibody | Amyloid-Related Imaging Abnormalities (ARIA), including vasogenic edema (ARIA-E) and microhemorrhages (ARIA-H).[11] | [11] |
| Donanemab | Anti-Aβ Monoclonal Antibody | Amyloid-Related Imaging Abnormalities (ARIA), with ARIA-E observed in about 24% of patients.[11] | [11] |
| Rivastigmine | Acetylcholinesterase Inhibitor | Nausea, vomiting, and a higher frequency of reports of death as an adverse event in some databases compared to other AChEIs.[12][13] | [12][13] |
Experimental Protocols for Safety Assessment
The safety profile of a novel neuroprotective agent like this compound is typically established through a series of in vitro and in vivo experiments.
In Vitro Cytotoxicity Assays
These assays are initial screens to determine the concentration at which a compound becomes toxic to cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on neuronal cell viability.
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures are commonly used.
-
Methodology:
-
Cells are cultured in 96-well plates.
-
The cells are then exposed to a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using various assays:
-
MTT Assay: Measures mitochondrial metabolic activity, which is indicative of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating compromised cell membrane integrity.
-
Neutral Red Uptake Assay: Assesses the viability based on the uptake of the neutral red dye into the lysosomes of viable cells.
-
-
-
Data Analysis: The percentage of cell viability is plotted against the compound concentration to calculate the IC50 value.
In Vivo Acute Toxicity Studies
These studies evaluate the effects of a single, high dose of a compound.
-
Objective: To determine the median lethal dose (LD50) and identify potential target organs for toxicity.
-
Animal Models: Typically conducted in two rodent species (e.g., rats and mice).
-
Methodology:
-
Animals are divided into several groups, with each group receiving a different single dose of the test compound, usually administered orally or intravenously.
-
A control group receives the vehicle (the solvent in which the compound is dissolved).
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
At the end of the study, a gross necropsy is performed, and tissues are collected for histopathological examination.
-
-
Data Analysis: The LD50 is calculated using statistical methods.
In Vivo Repeated Dose Toxicity Studies
These studies assess the effects of long-term exposure to the compound.
-
Objective: To identify the no-observed-adverse-effect level (NOAEL) and characterize the toxicological profile after repeated administration.
-
Animal Models: A rodent and a non-rodent species are typically used.
-
Methodology:
-
Animals are administered the test compound daily for a specified duration (e.g., 28 or 90 days).
-
Multiple dose levels are tested, along with a control group.
-
Clinical observations, body weight, food consumption, and clinical pathology (hematology, clinical chemistry, urinalysis) are monitored throughout the study.
-
At the termination of the study, a full necropsy and histopathological evaluation of all organs are performed.
-
-
Data Analysis: The NOAEL is determined as the highest dose at which no adverse effects are observed.
Visualization of Pathways and Workflows
Signaling Pathways in Neuroprotection
The following diagram illustrates a simplified signaling cascade relevant to the neuroprotective effects against β-amyloid toxicity, including the putative pathway for this compound.
Caption: Simplified signaling pathways in Aβ neurotoxicity and points of therapeutic intervention.
Experimental Workflow for Safety Assessment
The following diagram outlines a typical workflow for assessing the safety of a novel neuroprotective compound.
Caption: General workflow for the preclinical and clinical safety assessment of a new drug candidate.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Median lethal dose - Wikipedia [en.wikipedia.org]
- 5. Tideglusib [medbox.iiab.me]
- 6. GSK-3 Inhibitors and Tooth Repair: An Ethical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Alzheimer's disease with the GSK-3 inhibitor tideglusib: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzforum.org [alzforum.org]
- 10. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rivastigmine - Wikipedia [en.wikipedia.org]
- 13. Rivastigmine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Safety Operating Guide
Navigating the Disposal of TH-237A: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory materials is paramount for ensuring a safe and compliant research environment. The nomenclature "TH-237A" presents an ambiguity that requires careful consideration to determine the correct disposal pathway. This guide provides distinct procedural steps for the two likely interpretations of this identifier: the radioactive isotope Thorium-237 (²³⁷Th) and the chemical compound with CAS number 935467-97-3, also referred to as TH 237A.
Identifying Your Material: A Critical First Step
Before proceeding with any disposal protocol, it is crucial to definitively identify the nature of "this compound" in your possession.
-
Thorium-237 (²³⁷Th): This is a radioactive isotope of the element thorium.[1][2] All thorium isotopes are radioactive.[1] Materials containing thorium must be handled and disposed of as radioactive waste.[3][4]
-
TH 237A (CAS 935467-97-3): This identifier corresponds to a specific chemical compound.[5] While the available safety data sheet (SDS) does not indicate it is radioactive, it should be treated as a hazardous chemical waste unless confirmed otherwise.
Consult your laboratory's inventory records, original container labeling, and any accompanying documentation to confirm the identity of your material. If uncertainty persists, contact your institution's Environmental Health and Safety (EHS) or Radiation Safety Officer (RSO) for guidance.
Disposal Procedures for Thorium-237 (Radioactive Waste)
The disposal of thorium compounds is strictly regulated due to their radioactivity. Do not dispose of any uranium or thorium compounds as regular trash or as hazardous chemical waste.[3] All uranium and thorium wastes must be disposed of as radioactive waste.[3][4]
Key Disposal Principles:
-
Contact the Radiation Safety Officer: Before initiating any disposal procedures, it is mandatory to contact your institution's RSO to discuss disposal options and make arrangements.[3]
-
Segregation: Keep thorium waste separate from other types of waste in the laboratory.[4]
-
Labeling: All containers with thorium waste must be clearly labeled with the words "Radioactive Waste" and include details about the contents.
-
Packaging: Use appropriate, sealed containers to prevent leakage and contamination.
Quantitative Data for Thorium Isotopes
The following table summarizes key properties of relevant thorium isotopes. This information is critical for waste characterization and disposal planning.
| Isotope | Half-life | Decay Mode | Natural Abundance |
| Thorium-237 (²³⁷Th) | 4.8 ± 5 minutes | β⁻ decay | Synthetic nuclide |
| Thorium-232 (²³²Th) | 1.40 x 10¹⁰ years | Alpha decay | ~99.98% |
| Thorium-230 (²³⁰Th) | 75,400 years | Alpha decay | ~0.02% |
Data sourced from multiple references.[2][6]
Logical Workflow for Radioactive Waste Disposal
The following diagram outlines the decision-making and procedural flow for the disposal of Thorium-237.
Disposal Procedures for TH 237A (Chemical Waste)
If your material is identified as the chemical compound TH 237A (CAS 935467-97-3), it should be managed as a hazardous chemical waste.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, eye protection, and ensure adequate ventilation. Avoid dust formation and contact with skin and eyes.[5]
-
Accidental Release: In case of a spill, prevent the product from entering drains.[7]
-
First Aid:
Chemical Waste Disposal Protocol
The following steps provide a general protocol for the disposal of chemical waste. Always adhere to your institution's specific hazardous waste disposal procedures.
-
Waste Determination: Classify the material as a hazardous waste.
-
Containerization:
-
Use a suitable, leak-proof container that is compatible with the chemical.
-
Keep the container closed except when adding waste.
-
Ensure the container is in good condition with no cracks or leaks.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name on the label; abbreviations are not acceptable.
-
-
Segregation: Store the waste container segregated from other incompatible wastes.
-
Storage: Keep the labeled waste container in a designated satellite accumulation area.
-
Disposal Request: Contact your institution's EHS department to schedule a waste pickup.
Logical Workflow for Chemical Waste Disposal
This diagram illustrates the procedural steps for disposing of TH 237A as a chemical waste.
By carefully identifying the material and following the appropriate disposal pathway, researchers can ensure the safety of themselves and their colleagues while maintaining regulatory compliance. Always prioritize consultation with your institution's safety professionals when in doubt.
References
- 1. Thorium Isotopes - List and Properties [chemlin.org]
- 2. Isotopes of Thorium — Periodic table [pse-info.de]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Chemical Compounds Containing Uranium and Thorium | Environmental Health & Safety | University of Houston [uh.edu]
- 5. TH 237A - Safety Data Sheet [chemicalbook.com]
- 6. Isotopes of thorium - Wikipedia [en.wikipedia.org]
- 7. images.thdstatic.com [images.thdstatic.com]
Essential Safety and Operational Guidance for Handling TH-237A
This document provides crucial safety and logistical information for the handling and disposal of TH-237A (CAS: 935467-97-3). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. All personnel handling this compound must use the following equipment.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used in addition to goggles when there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. A lab coat or chemical-resistant apron must be worn. Full body protection may be necessary for large quantities or in case of a spill. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder form to avoid dust formation. In a well-ventilated area, a dust mask may be sufficient, but a risk assessment should be performed. |
| Hand Protection | Wear chemical impermeable gloves.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to ensure safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, consult the Safety Data Sheet (SDS) for this compound.[1]
-
Verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Avoid the formation of dust when handling the solid form of this compound.[1]
-
Measure and weigh the compound carefully within the fume hood.
-
Avoid contact with skin and eyes.[1]
-
After handling, wash hands and any exposed skin thoroughly.
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused compound, contaminated PPE, and cleaning materials, should be collected in a designated, labeled, and sealed container.
-
Waste Disposal: Dispose of the waste through a licensed and approved hazardous waste disposal facility. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling a potent chemical compound like this compound in a laboratory setting.
Caption: General Laboratory Workflow for Handling Potent Compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
